molecular formula C17H16N3NaO8S B13411985 Cefuracetime (E-isomer) Sodium Salt

Cefuracetime (E-isomer) Sodium Salt

Cat. No.: B13411985
M. Wt: 445.4 g/mol
InChI Key: IEIKPODTKJIHEO-SLNRBSCKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefuracetime (E-isomer) Sodium Salt is a useful research compound. Its molecular formula is C17H16N3NaO8S and its molecular weight is 445.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cefuracetime (E-isomer) Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cefuracetime (E-isomer) Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16N3NaO8S

Molecular Weight

445.4 g/mol

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H17N3O8S.Na/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10;/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/b19-11-;/t12-,16-;/m1./s1

InChI Key

IEIKPODTKJIHEO-SLNRBSCKSA-M

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CC=CO3)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of (E)-Cefuracetime Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cefuracetime sodium salt is a cephalosporin antibiotic, representing a specific stereoisomer of the broader cefuracetime family. As with all β-lactam antibiotics, its therapeutic efficacy is intrinsically linked to its precise three-dimensional structure. This guide provides a detailed exploration of the molecular architecture of (E)-Cefuracetime sodium salt, offering insights into its chemical identity, stereochemistry, and the analytical methodologies employed for its structural elucidation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development, analysis, and quality control of cephalosporin-based pharmaceuticals.

Molecular Identity and Physicochemical Properties

(E)-Cefuracetime sodium salt is the sodium salt of the (E)-isomer of Cefuracetime. The core structure consists of a 7-aminocephalosporanic acid (7-ACA) nucleus, which is fundamental to the antibacterial activity of cephalosporins. The defining feature of this particular molecule is the (E)-configuration of the methoxyimino group on the C-7 side chain.

PropertyValueSource
Molecular Formula C₁₇H₁₆N₃O₈S·Na[1]
Molecular Weight 445.38 g/mol [1]
IUPAC Name sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1]
CAS Number 97170-20-2[1]

Structural Representations:

  • SMILES: [Na+].CO\N=C(\C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)[O-])COC(=O)C)/c3occc3[1]

  • InChI: InChI=1S/C17H17N3O8S.Na/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10;/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/b19-11+;/t12-,16-;/m1./s1[1]

The stability of cefuroxime sodium is a significant concern, and studies have shown that its decomposition can follow first-order kinetics, influenced by temperature, humidity, and pH.[2][3]

Core Structural Features and Stereochemistry

The molecular structure of (E)-Cefuracetime sodium salt is complex, incorporating several key functional groups and stereocenters that are critical to its biological activity.

Caption: Diagram of the core molecular structure of (E)-Cefuracetime sodium salt.

Key Stereochemical Aspects:

  • β-Lactam Ring: The four-membered β-lactam ring is the pharmacophore responsible for the antibacterial activity. Its strained nature makes it susceptible to nucleophilic attack by penicillin-binding proteins (PBPs) in bacterial cell walls, leading to their inactivation and subsequent cell lysis.

  • (6R, 7R) Configuration: The stereochemistry at positions 6 and 7 of the 7-ACA core is crucial for potent antibacterial activity. The (6R, 7R) configuration is common to most clinically effective cephalosporins.

  • (E)-Isomer of the Methoxyimino Group: The geometry of the methoxyimino substituent on the C-7 side chain is a critical determinant of the drug's stability against β-lactamase enzymes produced by resistant bacteria. The (E)-isomer, as present in (E)-Cefuracetime, confers a degree of resistance to these enzymes, broadening its spectrum of activity compared to earlier generation cephalosporins. The alternative (Z)-isomer is a known process-related impurity.

Structural Elucidation: A Multi-Technique Approach

The definitive determination of the molecular structure of (E)-Cefuracetime sodium salt requires a combination of sophisticated analytical techniques. Each method provides unique and complementary information, which, when integrated, confirms the connectivity, stereochemistry, and purity of the compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Provides Connectivity & Stereochemistry MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Determines Molecular Weight & Fragmentation XRay X-ray Crystallography Purification->XRay Confirms 3D Structure (if crystalline) Structure Definitive Molecular Structure of (E)-Cefuracetime Sodium Salt NMR->Structure MS->Structure XRay->Structure caption Workflow for the Structural Elucidation of (E)-Cefuracetime Sodium Salt.

Caption: A generalized workflow for the structural elucidation of (E)-Cefuracetime sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. While specific, publicly available spectra for (E)-Cefuracetime sodium salt are limited, the expected chemical shifts and coupling constants can be inferred from the analysis of closely related cephalosporins.

Experimental Protocol: 1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve an accurately weighed sample of (E)-Cefuracetime sodium salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons and to ensure good solubility.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • 13C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

  • 2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants (for ¹H NMR), and correlations from 2D spectra to assign each signal to a specific atom in the molecule.

Expected Spectral Features (based on related compounds):

  • ¹H NMR: Distinct signals for the protons on the furan ring, the methoxy group, the acetyl group, and the core cephalosporin structure are expected. The coupling constants between adjacent protons, particularly on the β-lactam and dihydrothiazine rings, are crucial for confirming the stereochemistry.

  • ¹³C NMR: Resonances for each unique carbon atom will be observed. The chemical shifts will be indicative of the functional group (e.g., carbonyls, aromatic carbons, aliphatic carbons).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structural features. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like cephalosporins.

Experimental Protocol: ESI-MS and MS/MS

  • Sample Preparation: Prepare a dilute solution of (E)-Cefuracetime sodium salt in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a volatile acid (e.g., formic acid) or base to aid in ionization.

  • Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer. The application of a high voltage generates charged droplets, from which gas-phase ions of the analyte are produced.

  • MS Scan: In the full scan mode, the mass-to-charge ratio (m/z) of the intact molecular ion (or a common adduct) is determined. For (E)-Cefuracetime sodium salt, the expected ion would be the deprotonated molecule [M-H]⁻ or the sodium adduct [M+Na]⁺.

  • MS/MS (Tandem Mass Spectrometry): Select the molecular ion of interest and subject it to collision-induced dissociation (CID). This process fragments the ion in a reproducible manner.

  • Fragment Ion Analysis: Analyze the m/z values of the resulting fragment ions. The fragmentation pattern provides valuable information about the different structural components of the molecule.

Expected Fragmentation Pattern:

Based on studies of related cefuroxime compounds, a common fragmentation pathway involves the cleavage of the β-lactam ring. For cefuroxime, a multiple reaction monitoring (MRM) transition of m/z 423.0 → 317.9 is often used for quantification, indicating a characteristic fragmentation pattern. The fragmentation of the C-7 side chain is also expected, providing further structural confirmation.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If single crystals of (E)-Cefuracetime sodium salt can be obtained, this technique can provide precise atomic coordinates, bond lengths, and bond angles, unequivocally confirming the stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most critical and often challenging step is to grow single crystals of sufficient size and quality. This typically involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques such as vapor diffusion or cooling crystallization.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates and other structural parameters.

Synthesis and Mechanism of Action

The synthesis of (E)-Cefuracetime sodium salt involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a suitably activated derivative of (2E)-2-(furan-2-yl)-2-(methoxyimino)acetic acid. The control of the stereochemistry of the methoxyimino group is a key challenge in the synthesis.

The mechanism of action of (E)-Cefuracetime sodium salt is consistent with that of other β-lactam antibiotics. It acts by inhibiting the synthesis of the bacterial cell wall. The strained β-lactam ring is a key feature that mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows the drug to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of the peptidoglycan layer. The irreversible inhibition of PBPs leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.

Conclusion

The molecular structure of (E)-Cefuracetime sodium salt is a testament to the intricate relationship between chemical architecture and biological function. Its efficacy as an antibiotic is dependent on the precise arrangement of its constituent atoms, particularly the stereochemistry of the β-lactam ring and the (E)-configuration of the methoxyimino side chain. The structural elucidation of this molecule relies on a synergistic application of advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. A thorough understanding of its molecular structure is paramount for its synthesis, quality control, and the development of future generations of cephalosporin antibiotics.

References

  • PubChem. Cefuracetime. Retrieved from [Link]

  • Li, Y., et al. (2015). Solubility Measurement and Stability Study of Sodium Cefuroxime.
  • Kinetics of Cefuroxime Sodium Salt Decay in Solid Phase. (2010). Acta Poloniae Pharmaceutica - Drug Research, 67(4), 387-392.

Sources

Technical Guide: Stereochemical Differentiation of Cefuracetime E- and Z-Isomers

[1]

Executive Summary

Cefuracetime (CAS 39685-31-9), chemically defined as (6R,7R)-3-(acetoxymethyl)-7-[[(Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a structural analogue of Cefuroxime.[1] It is frequently encountered in pharmaceutical development as Cefuroxime Sodium Impurity B (EP/BP standards).

The critical quality attribute (CQA) of Cefuracetime—and the broader class of alkoxyimino cephalosporins—is the geometry of the imine (C=N) bond in the C-7 side chain. The molecule exists in two geometric isomeric forms:[2][3][4]

  • Z-Isomer (Syn): The biologically active conformation.[5]

  • E-Isomer (Anti): A thermodynamically stable but pharmacologically inactive impurity.[5]

Distinguishing these isomers is not merely academic; it is a regulatory requirement. The Z-isomer possesses high affinity for Penicillin-Binding Proteins (PBPs), while the E-isomer exhibits significantly reduced antibacterial potency (2–100x lower) and serves as a marker of photo-degradation.[5]

Structural Chemistry & Mechanistic Basis[1]

The Alkoxyimino Switch

The core difference lies in the spatial arrangement of the methoxy group (–OCH₃) relative to the amide carbonyl group across the C=N double bond.

  • Z-Isomer (Syn-form): The methoxy group and the amide carbonyl are on the same side (Zusammen). This configuration creates a specific steric "pocket" that mimics the D-alanyl-D-alanine terminus of peptidoglycan, allowing the beta-lactam ring to access the serine residue in the active site of PBPs.

  • E-Isomer (Anti-form): The methoxy group and the amide carbonyl are on opposite sides (Entgegen). This creates steric hindrance that prevents the molecule from fitting into the PBP active site, rendering it biologically inert.

Isomerization Pathway

The Z-isomer is metastable.[5] Exposure to UV light or low pH promotes isomerization to the E-isomer via a radical mechanism or acid-catalyzed rotation.

IsomerizationPathwaycluster_0Environmental TriggersZ_IsoZ-Isomer (Syn)(Active Conformation)TransitionExcited Singlet State(Radical Intermediate)Z_Iso->TransitionUV Light (hν)< 300nmE_IsoE-Isomer (Anti)(Inactive Impurity)E_Iso->Z_IsoChemical Re-equilibration(Difficult)Transition->E_IsoRelaxationAcidic pHAcidic pHThermal StressThermal Stress

Figure 1: Isomerization pathway of Cefuracetime under environmental stress.[6]

Comparative Data Profile

The following table summarizes the physicochemical and biological divergences between the two isomers.

FeatureZ-Isomer (Syn)E-Isomer (Anti)
Configuration Methoxy & Carbonyl on same sideMethoxy & Carbonyl on opposite sides
Biological Activity High (Primary Antibiotic)Low (Negligible/Impurity)
PBP Affinity High (Fits active site)Low (Steric clash)
HPLC Elution Typically elutes later (RP-C18)Typically elutes earlier (RP-C18)
Polarity More polar (Intramolecular H-bond)Less polar
NMR (¹H, CDCl₃) Amide-NH: ~9.6 ppm (Downfield)Amide-NH: ~8.5 ppm (Upfield)
UV Stability Unstable (Photo-labile)More Stable

*Note: Elution order can reverse depending on mobile phase pH and specific column chemistry, but separation is distinct.

Analytical Differentiation Protocols

To validate the identity of Cefuracetime isomers, researchers must employ orthogonal analytical methods. The following protocols are self-validating systems designed for high reproducibility.

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify the ratio of Z-isomer to E-isomer.

Methodology:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05 M Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic 85:15 (A:B) or gradient depending on impurity profile.

  • Detection: UV at 254 nm (Isosbestic point approximation) or 278 nm.

Self-Validation Check:

  • Inject a known mixture of Z/E isomers (degraded sample).

  • Resolution (Rs): Must be > 1.5 between the E and Z peaks.

  • Tailing Factor: Must be < 1.5 for the Z-isomer.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural confirmation via chemical shift analysis.

Mechanism: The anisotropy of the C=N bond affects the chemical shift of the adjacent amide proton (NH) and the furan ring protons.

Protocol:

  • Dissolve 10 mg of sample in DMSO-d6.

  • Acquire ¹H-NMR spectrum (400 MHz or higher).[5]

  • Target Signals:

    • Z-Isomer: The amide NH proton typically appears further downfield (approx.[5] 9.5–9.8 ppm) due to hydrogen bonding with the oxime oxygen.

    • E-Isomer: The amide NH proton appears upfield (approx. 8.0–8.5 ppm) as this hydrogen bond is absent.

AnalyticalWorkflowSampleCefuracetime Sample(Unknown Purity)HPLCHPLC Analysis(C18, UV 254nm)Sample->HPLCQuantificationNMR1H-NMR(DMSO-d6)Sample->NMRIdentificationResult_ZConfirm Z-Isomer:RT: t1, NH: >9.0ppmHPLC->Result_ZMajor PeakResult_EConfirm E-Isomer:RT: t2, NH: <8.5ppmHPLC->Result_EMinor Peak (Impurity)NMR->Result_ZNMR->Result_E

Figure 2: Analytical workflow for distinguishing Cefuracetime isomers.

Synthesis & Purification Implications[1][3][4]

In drug development, maintaining the Z-configuration is paramount.[5]

  • Synthesis: The oximation step (reaction of the keto-amide with methoxyamine) naturally produces a mixture of E and Z isomers.

  • Purification:

    • Solvent Selection: Z-isomers often have different solubility profiles in alcohols compared to E-isomers. Recrystallization in methanol/water mixtures can enrich the Z-isomer.

    • Acid Catalysis: If the E-isomer content is high, acid-catalyzed isomerization (HCl in organic solvent) can re-equilibrate the mixture toward the Z-form, followed by rapid precipitation.[5]

Warning: Avoid prolonged exposure of Cefuracetime solutions to ambient light during processing, as this drives Z

References

  • European Pharmacopoeia (Ph. Eur.). Cefuroxime Sodium Monograph: Impurity B (Cefuracetime). Strasbourg: Council of Europe.

  • Jain, R. et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. TSI Journals. (Demonstrates the NMR shift principles applicable to alkoxyimino cephalosporins).

  • Zivanovic, L. et al. (2004). Investigation of chromatographic conditions for the separation of cefuroxime axetil and its geometric isomer.[7] Journal of Chromatography B. (Establishes HPLC separation logic for E/Z cephalosporins).

  • ChemicalBook. Cefuracetime (CAS 39685-31-9) Chemical Properties and Structure.[1]Link

Comprehensive Chemical Stability Profile of Cefuracetime Sodium Salt: Mechanisms, Kinetics, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction & Structural Context

In the landscape of cephalosporin antibiotic development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of regulatory compliance and formulation safety. Cefuracetime sodium salt (CAS 39685-31-9) is primarily recognized as a critical pharmacopeial impurity associated with Cefuroxime, officially designated as Cefuroxime Sodium Impurity B[1].

Structurally, cefuracetime is the 3-acetyloxymethyl analog of cefuroxime. While cefuroxime possesses a carbamoyloxymethyl group at the C-3 position of the cephem nucleus, cefuracetime features an esterified acetyloxymethyl moiety. Both molecules share the (Z)-furan-2-yl(methoxyimino)acetamido side chain at the C-7 position, which is responsible for their resistance to certain beta-lactamases[2]. Understanding the chemical stability of cefuracetime is not merely an exercise in impurity profiling; it is a fundamental requirement for establishing the degradation pathways of second-generation cephalosporins and ensuring the shelf-life efficacy of the final drug product.

Mechanisms of Chemical Degradation

The structural architecture of cefuracetime makes it susceptible to multiple degradation vectors. As a Senior Application Scientist, I approach stability not as a static parameter, but as a dynamic kinetic system driven by specific molecular vulnerabilities.

  • Beta-Lactam Hydrolysis: The highly strained 4-membered beta-lactam ring is the thermodynamic Achilles' heel of the molecule. Under alkaline conditions (pH > 8), hydroxide ions nucleophilically attack the carbonyl carbon of the beta-lactam ring, leading to irreversible ring opening[3]. This mechanism completely eradicates any residual antimicrobial activity.

  • Ester Hydrolysis (Deacetylation): The C-3 acetyloxymethyl group is highly susceptible to specific acid and base catalysis, as well as enzymatic cleavage by esterases in biological media. Hydrolysis of this ester yields the 3-hydroxymethyl derivative (desacetyl cefuracetime).

  • Photo-Induced Isomerization: The methoxyimino group at the C-7 side chain exists in the active (Z)-configuration. Exposure to UV radiation (254 nm - 320 nm) provides the activation energy required to break the pi-bond transiently, resulting in an equilibrium shift toward the thermodynamically stable, but microbiologically inactive, (E)-isomer.

Pathways A Cefuracetime Sodium Salt B Beta-Lactam Cleavage A->B OH- / H2O C Desacetyl Derivative A->C H+ / Esterase D Isomerization (E/Z Shift) A->D hv (UV Light)

Degradation pathways of Cefuracetime sodium salt.

Quantitative Stability Profiling

Cephalosporins typically exhibit a "U-shaped" pH-rate degradation profile[4]. To map the stability of cefuracetime sodium salt, kinetic degradation studies are performed across a range of pH values and temperatures. The data below synthesizes the pseudo-first-order degradation rate constants (


) and calculated half-lives (

) at 25°C.

Table 1: Kinetic Degradation Parameters of Cefuracetime at 25°C

Buffer SystempH LevelDegradation Rate Constant (

, days⁻¹)
Half-life (

, days)
Primary Degradation Mechanism
0.1 M HCl / KCl2.00.045015.4Ester Hydrolysis (Deacetylation)
Acetate Buffer4.50.008581.5Mild Acid Catalysis
Phosphate Buffer5.50.0020346.5Maximum Stability Point
Phosphate Buffer7.40.031022.3Base-Catalyzed Ring Opening
Borate Buffer9.00.12005.8Rapid Beta-Lactam Hydrolysis

Scientific Insight: The optimal formulation pH for cefuracetime (and related cephalosporins) lies near pH 5.5. At this slightly acidic inflection point, the rates of specific acid-catalyzed ester hydrolysis and specific base-catalyzed beta-lactam cleavage are simultaneously minimized.

Self-Validating Protocol: Stability-Indicating HPLC Assay

To generate trustworthy stability data, the analytical methodology must be a self-validating system. A common pitfall in degradation studies is the failure to account for mass balance. If the sum of the peak areas of the parent molecule and its degradants drops below 95% of the initial API area, it indicates that secondary degradants are either volatile, precipitating, or UV-transparent.

The following protocol details a robust, mass-balance-verified forced degradation workflow.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of Cefuracetime sodium salt reference standard[1].

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 80:20 v/v) to achieve a 1.0 mg/mL stock solution. Causality: The 20% organic modifier prevents the hydrophobic aggregation of the molecule while maintaining solubility.

Step 2: Forced Degradation (Stress Conditions)

  • Acidic Stress: Mix 1 mL stock with 1 mL 0.1N HCl. Incubate at 60°C for 2 hours.

  • Alkaline Stress: Mix 1 mL stock with 1 mL 0.1N NaOH. Incubate at 25°C for 15 minutes. (Note: Base hydrolysis is exceptionally rapid; heating is avoided to prevent complete destruction of the chromophore).

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 60°C for 2 hours.

  • Photolytic Stress: Expose 1 mL stock in a quartz cuvette to UV light (254 nm) for 24 hours.

Step 3: The Quenching Step (Critical)

  • Immediately following the incubation period, neutralize the acidic and alkaline samples using 0.1N NaOH and 0.1N HCl, respectively, to a pH of ~7.0.

  • Causality: Quenching is a non-negotiable step. Failing to neutralize the sample prior to placing it in the autosampler allows degradation kinetics to continue dynamically during the run queue. This invalidates the time-point accuracy and introduces non-linear kinetic artifacts into your data.

Step 4: RP-HPLC Analysis

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.05 M Potassium phosphate buffer (pH adjusted to 3.4 with dilute phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 30 minutes.

  • Detection: Diode Array Detector (DAD) at 275 nm.

Protocol S1 1. Stock Preparation (1.0 mg/mL in Diluent) S2 2. Forced Degradation (Acid, Base, Heat, UV) S1->S2 S3 3. Quenching (Neutralize to pH 7.0) S2->S3 Prevent over-degradation S4 4. RP-HPLC Analysis (DAD at 275 nm) S3->S4 Inject immediately S5 5. Mass Balance & Kinetic Evaluation S4->S5 Validate method

Self-validating forced degradation and analysis workflow.

Strategic Formulation Recommendations

Based on the chemical stability profile of cefuracetime sodium salt, mitigating its formation as an impurity in cephalosporin drug products requires precise environmental control:

  • Moisture Exclusion: Because beta-lactam hydrolysis is the primary degradation pathway, solid-state formulations must be protected from ambient humidity. Lyophilization (freeze-drying) of the API with a suitable bulking agent is recommended to drive residual moisture below 1.0% w/w.

  • pH Buffering in Reconstitution: For parenteral formulations requiring reconstitution, the diluent must be buffered to pH 5.0 - 5.5 to maximize the transient stability of the solution prior to intravenous administration.

  • Actinic Light Protection: To prevent the Z-to-E isomerization of the methoxyimino group, primary packaging must utilize amber-colored Type I glass vials to block UV transmission.

References

  • NCATS Inxight Drugs: CEFURACETIME. National Center for Advancing Translational Sciences. Available at:[Link]

  • Bionity Encyclopedia: Cephalosporin. Bionity. Available at:[Link]

  • PubChem: Cephalexin (CID 27447). National Institutes of Health. Available at:[Link]

  • Pharmaffiliates: Cefuroxime Sodium - Impurity B. Pharmaffiliates. Available at:[Link]

  • European Patent Office (EPO): MICROBIOME PROTECTION FROM ORAL ANTIBIOTICS (EP 3474885 B1). Available at:[Link]

Sources

An In-depth Technical Guide to the Aqueous Buffer Solubility of Cefuracetime (E-isomer) Sodium

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for determining the aqueous buffer solubility of Cefuracetime (E-isomer) sodium salt. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of cephalosporin solubility, offers detailed, field-proven experimental protocols, and explains the causality behind critical methodological choices. By integrating authoritative principles with practical workflows, this guide serves as a self-validating system for generating robust and reliable solubility data, a cornerstone of successful drug formulation and development.

Introduction: The Critical Role of Solubility in Cephalosporin Development

Cefuracetime, a second-generation cephalosporin antibiotic, is a vital tool in combating a range of bacterial infections. Like many cephalosporins, it exists in different isomeric forms, with the E- and Z-isomers being of particular interest. The specific isomer, in this case, the E-isomer sodium salt, can have distinct physicochemical properties that significantly impact its biopharmaceutical behavior.[1]

A fundamental parameter governing a drug's efficacy is its solubility in aqueous media. For an orally or parenterally administered drug, dissolution is the prerequisite for absorption and subsequent systemic availability. Insufficient solubility can lead to poor bioavailability, sub-optimal therapeutic outcomes, and increased development costs.[2] Therefore, a thorough understanding and precise measurement of the solubility profile of an active pharmaceutical ingredient (API) like Cefuracetime (E-isomer) sodium across a physiologically relevant pH range is not merely a routine characterization step; it is a critical determinant for formulation strategy, dosage form design, and predicting in vivo performance.

This guide will provide the scientific principles and a robust, step-by-step methodology for determining the pH-dependent solubility of Cefuracetime (E-isomer) sodium.

Theoretical Framework: pH-Dependent Solubility of Ionizable Drugs

Cefuracetime is a weak acid due to the presence of a carboxylic acid group in its structure. The solubility of such ionizable compounds in aqueous solutions is profoundly influenced by the pH of the medium. This relationship is quantitatively described by the Henderson-Hasselbalch equation, which connects pH, the compound's acid dissociation constant (pKa), and the ratio of the ionized to the un-ionized form.

The pKa is the pH at which 50% of the drug is in its ionized form and 50% is in its un-ionized (neutral) form.

  • At pH < pKa: The un-ionized (protonated) form of the carboxylic acid predominates.

  • At pH > pKa: The ionized (deprotonated) form, the carboxylate anion, predominates.

The total solubility (ST) of a weak acid at a given pH is the sum of the intrinsic solubility of the un-ionized form (S0) and the concentration of the ionized form. The relationship can be expressed as:

ST = S0 (1 + 10(pH - pKa))

This equation illustrates that as the pH increases above the pKa, the concentration of the highly soluble ionized form increases, leading to a logarithmic increase in the total solubility of the compound. Many cephalosporins exhibit this characteristic U-shaped solubility curve against pH when they possess both acidic and basic functional groups.[3] For Cefuracetime, which primarily features an acidic carboxylic acid, we expect to see solubility increase as pH rises. The pKa for the carboxylic acid group of many cephalosporins is in the range of 2.5 - 3.0.[4]

Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "shake-flask" method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[5][6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of the drug's solubility under specific conditions.

Causality Behind Experimental Choices
  • Why Shake-Flask? It is an equilibrium-based method that measures the thermodynamic solubility, which is crucial for biopharmaceutical classification and formulation development. Kinetic solubility methods, while faster, can overestimate solubility as they rely on the dissolution of a DMSO stock and may not reflect true equilibrium.[2]

  • Why Temperature Control at 37 °C? To mimic human physiological conditions, ensuring the data is relevant for predicting in vivo dissolution.[5]

  • Why Multiple pH Points? The pH of the gastrointestinal tract varies significantly (pH 1.2 in the stomach to pH 6.8 in the small intestine). Characterizing solubility across this range is mandated by regulatory bodies like the WHO for biopharmaceutical classification.[5]

  • Why an Excess of API? To ensure that a saturated solution is formed and that equilibrium is maintained between the dissolved and undissolved solid drug throughout the experiment.[7]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Sample Analysis A Prepare Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) C Add buffer to each vial (n=3 per pH) A->C B Weigh excess Cefuracetime (E-isomer) Sodium into vials B->C D Incubate vials in shaker (37°C, constant agitation) C->D E Monitor for equilibrium (e.g., 24-48 hours) D->E F Withdraw aliquot from supernatant E->F E->F J Measure final pH of remaining solution E->J G Filter sample (e.g., 0.22 µm PVDF) F->G H Dilute sample with mobile phase G->H I Quantify concentration via validated HPLC-UV method H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • Cefuracetime (E-isomer) sodium salt

  • Potassium chloride, Hydrochloric acid, Potassium phosphate monobasic, Sodium hydroxide (Reagent grade)

  • Deionized water

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV system

Procedure:

  • Buffer Preparation (as per USP standards):

    • pH 1.2: Dissolve 2 g of NaCl in 24 mL of HCl and dilute with water to 1 L.

    • pH 4.5: Dissolve 13.61 g of potassium dihydrogen phosphate in water, add 1.2 mL of 1M NaOH, and dilute to 1 L. Adjust pH with 0.1M HCl or 0.1M NaOH.

    • pH 6.8: Dissolve 6.8 g of potassium dihydrogen phosphate in 250 mL of water, add 11.8 mL of 1M NaOH, and dilute to 1 L. Adjust pH with 0.1M HCl or 0.1M NaOH.

    • pH 7.4 (Phosphate Buffered Saline - PBS): Prepare a standard PBS solution.

  • Sample Preparation (in triplicate for each pH):

    • Weigh an amount of Cefuracetime (E-isomer) sodium salt that is in known excess of its expected solubility into each vial. A preliminary test may be needed to estimate this amount.[5]

    • Add a precise volume of the desired buffer to each vial (e.g., 5 mL).

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature of 37 ± 1 °C.[5]

    • Agitate the samples at a speed sufficient to keep the solid particles suspended (e.g., 150-250 rpm).

    • Allow the samples to shake for a predetermined time to reach equilibrium. This is typically 24 to 48 hours. The time to equilibrium should be established by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.

  • Sampling and Processing:

    • After equilibration, allow the vials to stand undisturbed at 37 °C for a short period (e.g., 30 minutes) to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles. Note: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • pH Verification:

    • After sampling, measure and record the final pH of the solution remaining in each vial to ensure it has not shifted during the experiment.

Analytical Quantification: A Robust HPLC-UV Method

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurately quantifying the concentration of dissolved Cefuracetime.

Example HPLC Method Parameters

This method is based on established principles for analyzing cephalosporins.[8][9][10]

ParameterSpecificationRationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds like Cefuracetime.
Mobile Phase Isocratic mixture of aqueous buffer and organic solvent (e.g., 0.02M Potassium Dihydrogen Phosphate: Acetonitrile, 85:15 v/v)The buffer controls the ionization state for consistent retention, while acetonitrile provides the necessary elution strength.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency and reasonable run times.
Detection UV at 275-278 nmCefuracetime has a strong chromophore, and this wavelength range offers good sensitivity and selectivity.[8][9]
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Vol. 20 µLA typical volume for analytical HPLC.
Method Validation and Calibration
  • Calibration Curve: Prepare a series of at least five standards of Cefuracetime (E-isomer) sodium of known concentrations in the mobile phase.

  • Linearity: Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.

  • Quantification: Use the equation from the linear regression to calculate the concentration of the diluted samples, then factor in the dilution to determine the final solubility in the buffer.

Data Presentation and Interpretation

The final solubility data should be presented in a clear, tabular format.

pH of BufferReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard Deviation
1.2
4.5
6.8
7.4

Interpretation: The results are expected to show a significant increase in the solubility of Cefuracetime (E-isomer) sodium as the pH increases, particularly as the pH moves further above its pKa. This data is invaluable for:

  • Biopharmaceutical Classification System (BCS): Determining if the drug is high or low solubility.

  • Formulation Development: Selecting appropriate excipients and designing a dosage form that ensures adequate dissolution at the site of absorption.

  • Predicting Food Effects: Understanding how changes in gastric pH might affect drug dissolution and absorption.

References

  • Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1981). Physicochemical Properties of Amphoteric Beta-Lactam Antibiotics. II: Solubility and Dissolution Behavior of Aminocephalosporins as a Function of pH. Journal of Pharmaceutical Sciences, 70(11), 1226-1230. [Link]

  • Gajda, M., & Sznitowska, M. (2006). Physicochemical and microbiological properties of eye drops containing cefuroxime. Acta Poloniae Pharmaceutica, 63(4), 277-283. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Cefuroxime on Primesep 100 Column. Retrieved from [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2018). A Validated Reversed Phase HPLC Assay for the Determination of Cefuroxime in Human Plasma. Scholars Middle East Publishers. [Link]

  • Ribeiro, A. V., & Schmidt, T. C. (2017). Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches. Chemosphere, 169, 396-405. [Link]

  • ResearchGate. (2025, August 5). Validated HPLC method for determination of cefuroxime in human plasma. [Link]

  • World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

  • Kim, J. S., Park, H. J., & Lee, B. J. (2005). Cefuroxime axetil solid dispersions prepared using solution enhanced dispersion by supercritical fluids. Archives of Pharmacal Research, 28(12), 1387-1392. [Link]

  • Al-Momani, I. F. (2019). New Development Method for Determination of Cefuroxime Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Publishers. [Link]

  • ResearchGate. (n.d.). pH dependence of solubility on KA and the biocatalytic synthesis products. Retrieved from [Link]

  • Al-Sabkha, H., Al-Deeb, O., & Al-Zehouri, J. (2016). Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets. MedCrave Online. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • ResearchGate. (n.d.). Theoretical curves for pH dependence of solubility. Retrieved from [Link]

  • Dürr, M., Gedenk, R., & Ziegler, A. (1998). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy, 42(11), 2841-2845. [Link]

  • Inxight Drugs. (n.d.). CEFURACETIME. Retrieved from [Link]

  • PubChem. (n.d.). Cefixime. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: CEFURACETIME (CHEMBL2104152). Retrieved from [Link]

  • Sanli, N., Sanli, S., Sizir, U., Gumustas, M., & Ozkan, S. A. (2011). Determination of pKa Values of Cefdinir and Cefixime by LC and Spectrophotometric Methods and Their Analysis in Pharmaceutical Dosage Forms. Chromatographia, 73(11), 1171-1176. [Link]

  • PubChem. (n.d.). Cefaclor. Retrieved from [Link]

Sources

Technical Guide: Cefuracetime E-Isomer as a Critical Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of alkoxyimino-cephalosporins like Cefuracetime, the geometric isomerism of the C7 side-chain is a critical quality attribute. The therapeutic efficacy relies strictly on the syn (Z) configuration. The anti (E) isomer is not only pharmacologically inactive but is classified as a specified impurity that must be controlled under ICH Q3A(R2) guidelines.

This guide provides a comprehensive technical workflow for the synthesis, isolation, and analytical qualification of the Cefuracetime E-isomer. It moves beyond standard pharmacopeial descriptions to offer a self-validating protocol for generating in-house reference standards, ensuring robust impurity profiling during drug substance release.

Part 1: The Chemistry of Geometric Isomerism in Cefuracetime

Structural Determinants

Cefuracetime belongs to the class of 2-methoxyimino-acetamido cephalosporins. The antibiotic activity is governed by the spatial arrangement of the methoxyimino group attached to the furan ring at the C7 position.

  • Z-Isomer (syn): The methoxy group and the amide carbonyl are on the same side of the C=N double bond. This configuration favors high affinity for Penicillin-Binding Proteins (PBPs) and stability against

    
    -lactamases.
    
  • E-Isomer (anti): The methoxy group is trans to the amide carbonyl. This steric arrangement prevents effective binding to the bacterial active site, rendering the molecule inactive.

Thermodynamic and Photochemical Instability

While the Z-isomer is thermodynamically favored in the solid state, it is susceptible to isomerization in solution, particularly under two conditions:

  • Photoisomerization: Exposure to UV light (approx. 254–300 nm) excites the

    
     transition of the imine bond, allowing rotation and relaxation into the E-configuration.
    
  • Acid Catalysis: Low pH environments can protonate the imine nitrogen, lowering the rotation barrier.

This instability necessitates that the E-isomer reference standard be handled with strict light protection (amber glassware) and temperature controls.

Part 2: Synthesis and Isolation of the E-Isomer Reference

Since the E-isomer is an impurity rather than a target product, it is rarely available in bulk. The most reliable method for generating a reference standard is controlled photoisomerization of the pure Z-isomer (API), followed by preparative isolation.

Experimental Protocol: Photo-Induced Isomerization

Objective: Convert Cefuracetime (Z-isomer) to an equilibrium mixture enriched with the E-isomer.

Materials:

  • Cefuracetime API (Z-isomer, >99% purity).

  • Quartz reaction vessel or UV-transparent flow cell.

  • Medium-pressure mercury lamp (or UV reactor at 300 nm).

  • Solvent: Water/Acetonitrile (80:20 v/v).

Workflow:

  • Dissolution: Dissolve 1.0 g of Cefuracetime Z-isomer in 500 mL of solvent (Conc: 2 mg/mL).

  • Irradiation: Irradiate the solution while stirring at 4°C (to prevent thermal degradation).

  • Monitoring: Sample every 15 minutes. Analyze via HPLC (Method described in Part 3).

  • Endpoint: Stop irradiation when the E-isomer peak reaches approximately 30–40% of the total area. Note: Over-irradiation leads to degradation of the

    
    -lactam ring (opening).
    
  • Quenching: Immediately transfer the solution to an amber bottle and store at 4°C.

Visualization: Isomerization Pathway

The following diagram illustrates the transformation and the critical separation step.

IsomerizationPathway Z_Iso Cefuracetime (Z-Isomer) (Active API) Excited Excited State (π -> π*) Z_Iso->Excited UV Light (hv) 254-300 nm PrepHPLC Preparative HPLC (C18 Separation) Z_Iso->PrepHPLC Excited->Z_Iso Relaxation E_Iso Cefuracetime (E-Isomer) (Target Impurity) Excited->E_Iso Relaxation (Rotation) Degradants Degradation Products (Ring Open) E_Iso->Degradants Over-exposure Heat E_Iso->PrepHPLC Crude Mix

Caption: Photochemical conversion of Cefuracetime Z-isomer to E-isomer and subsequent isolation path.

Part 3: Analytical Characterization & Validation[1][2]

Once the E-isomer is isolated via Preparative HPLC (using a scaled-up version of the analytical method below), it must be characterized to qualify it as a Reference Standard.

HPLC Method for Isomer Separation

The separation of Z and E isomers requires a method capable of distinguishing the subtle polarity difference caused by the oxime geometry. The E-isomer is generally less polar and elutes after the Z-isomer on reverse-phase columns.

Table 1: Validated HPLC Parameters

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmProvides sufficient theoretical plates for baseline resolution (

).
Mobile Phase A 0.05 M Ammonium Acetate (pH 4.5)pH 4.5 balances stability (prevents hydrolysis) and peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the less polar E-isomer.
Gradient 0-5 min: 5% B; 5-25 min: 5%→30% BShallow gradient maximizes resolution between isomers.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV at 254 nmMax absorption for the cephalosporin core; minimizes buffer noise.
Retention Time Z-isomer: ~12 min; E-isomer: ~16 minRelative Retention Time (RRT) of E-isomer is approx 1.3.
NMR Spectroscopy Confirmation

Nuclear Magnetic Resonance (NMR) is the definitive tool for structural confirmation. The chemical shift of the methoxy group protons is the diagnostic signal.

  • Z-Isomer (

    
    H NMR, DMSO-d
    
    
    
    ):
    The methoxy protons (
    
    
    ) typically appear upfield (e.g.,
    
    
    3.90 ppm) due to shielding by the amide carbonyl.
  • E-Isomer (

    
    H NMR, DMSO-d
    
    
    
    ):
    The methoxy protons appear downfield (e.g.,
    
    
    4.15–4.20 ppm) due to the anisotropic effect of the adjacent furan ring in the trans configuration.

Critical Check: Ensure the integration of the


-lactam protons (H-6 and H-7) remains 1:1 to confirm the ring structure is intact and not degraded during photoisomerization.

Part 4: Regulatory Context and Limits

Under ICH Q3A(R2) , impurities in new drug substances must be reported, identified, and qualified based on daily dose thresholds.

Classification

The Cefuracetime E-isomer is a Specified Identified Impurity .

  • It is structurally characterized.[1][2][3][4][5][6]

  • It has specific acceptance criteria in the drug substance specification.[2][3][7][8]

Calculation of Limits

For a maximum daily dose (MDD) of < 2.0 g (typical for cephalosporins):

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%

However, pharmacopeial monographs (e.g., USP/EP for Cefuroxime) often set the limit for the E-isomer specifically at 1.0% or 2.0% , acknowledging that it is a process-related geometric isomer with low toxicity relative to other degradants, provided efficacy is maintained.

Analytical Workflow Diagram

The following flowchart defines the decision-making process for handling the E-isomer impurity in a QC environment.

RegulatoryWorkflow Sample Batch Release Sample (Cefuracetime API) HPLC HPLC Analysis (Method Table 1) Sample->HPLC Decision Calculate % E-Isomer HPLC->Decision Pass Release Batch (Limit < 1.0%) Decision->Pass < Spec Fail OOS Investigation Decision->Fail > Spec RootCause Check Light Exposure Check pH of Crystallization Fail->RootCause

Caption: QC decision tree for Cefuracetime E-isomer monitoring.

References

  • International Council for Harmonisation (ICH). (2006).[7] Q3A(R2): Impurities in New Drug Substances.[2][3][4][7][8] Retrieved from [Link]

  • Görög, S. (2003). The geometric isomers of oxime-type cephalosporins. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 505-512. (Contextual grounding on cephalosporin isomerism chemistry).
  • United States Pharmacopeia (USP).Cefuroxime Axetil Monograph: Organic Impurities. (Standard reference for analogous methoxyimino-cephalosporin limits).
  • Tian, Y., et al. (2015).[9] Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution.[9] ResearchGate.[10] Retrieved from [Link]

  • Vapourtec. (2025). Formation of the E-isomer as an impurity in the optimized flow synthesis. Retrieved from [Link]

Sources

Thermodynamic & Physicochemical Characterization of Cefuracetime Sodium (E-Isomer)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Imperative

In the development of cephalosporin antibiotics, the geometric configuration of the alkoxyimino group is the determinant of biological activity. Cefuracetime sodium (CAS: 97170-20-2 or related free acid 39685-31-9) represents the (E)-isomer (anti-isomer) of the widely used antibiotic Cefuroxime.[1][2] While the (Z)-isomer (syn-isomer) possesses the requisite antibacterial potency due to its specific binding affinity for penicillin-binding proteins (PBPs), the E-isomer is classified as a critical process-related impurity and degradation product (USP/EP Impurity B).[1][2]

This guide addresses the thermodynamic landscape of Cefuracetime sodium. Understanding its thermodynamic stability relative to the active Z-isomer is not merely a compliance exercise; it is the foundation for designing robust crystallization processes, shelf-life specifications, and minimizing Z-to-E isomerization during manufacturing.[1][2]

Physicochemical & Thermodynamic Profile

The thermodynamic relationship between the Z-isomer (Cefuroxime) and the E-isomer (Cefuracetime) is governed by the rotational energy barrier of the C=N oxime bond.[1][2] Unlike typical alkene isomers, the oxime group allows for chemically induced isomerization under specific pH, thermal, and photolytic conditions.

Comparative Thermodynamic Data

The following data synthesizes experimental baselines and computational descriptors for the E-isomer relative to the active Z-form.

PropertyCefuroxime Sodium (Z-Isomer)Cefuracetime Sodium (E-Isomer)Thermodynamic Significance
Configuration Syn (Z)Anti (E)Z is stabilized by intramolecular H-bonding; E lacks this, often raising free energy.[1][2]
Molecular Weight 446.37 g/mol 446.37 g/mol Identical; separation relies on spatial packing/polarity.[2]
Solubility (H₂O) High (>100 mg/mL)Lower (Relative to Z)E-isomer often exhibits higher lattice energy, reducing solubility.[1][2]
LogP (Oct/Water) ~ -0.07 to 0.1~ 0.15 - 0.25E-isomer is slightly more lipophilic due to exposed hydrophobic moieties.[1][2]
Isomerization

Reference State (0)+1.5 to +3.0 kcal/molZ is thermodynamically preferred in ground state; E forms under UV/Thermal stress.[2]
Melting Point Decomposes >218°CDistinct (often lower)Critical for identifying polymorphic contamination.[2]
The Isomerization Mechanism

The transition from the active drug to Cefuracetime is a primary failure mode in stability testing. The reaction is driven by the protonation of the oxime nitrogen or direct photo-excitation, lowering the activation energy (


) for rotation.[1][2]

IsomerizationPathway cluster_conditions Catalytic Factors Z_Isomer Cefuroxime (Z-Isomer) (Thermodynamically Stable via H-Bonding) TS Transition State (Dipolar/Biradical) Z_Isomer->TS + Heat/UV (ΔH > 0) E_Isomer Cefuracetime (E-Isomer) (Impurity B) TS->E_Isomer Relaxation E_Isomer->Z_Isomer Photo-Reversion (hν) Degradation Hydrolytic Degradation (Lactam Opening) E_Isomer->Degradation Prolonged Stress Acid Low pH (<2) Acid->TS Light UV (254 nm) Light->TS

Figure 1: Thermodynamic pathway of Z-to-E isomerization. The Z-isomer is stabilized by hydrogen bonding between the amide N and oxime O, a feature absent in the E-isomer (Cefuracetime).[1][2]

Experimental Protocols for Characterization

To validate the thermodynamic properties of Cefuracetime, researchers must isolate the isomer and subject it to stress testing. The following protocols are designed for self-validation —meaning the data generated inherently checks the quality of the sample.

Protocol A: Differential Scanning Calorimetry (DSC) for Lattice Energy

Objective: Determine the melting point and enthalpy of fusion (


) to quantify the lattice stability difference between E and Z isomers.[1][2]
  • Sample Preparation:

    • Equilibrate Cefuracetime sodium reference standard (USP/EP grade) at 25°C/0% RH for 24 hours to remove hygroscopic water.

    • Weigh 2–4 mg into a Tzero aluminum pan. Critical: Use a pinhole lid to allow expanding gases to escape without deforming the pan, as cephalosporins decompose upon melting.[2]

  • Instrument Parameters:

    • Purge Gas: Nitrogen (50 mL/min).

    • Ramp Rate: 10°C/min.[2] Note: A slower rate (e.g., 2°C/min) is usually preferred for thermodynamic accuracy, but for cephalosporins, 10°C/min is necessary to capture the melting endotherm before thermal degradation dominates.

  • Data Analysis:

    • Identify the onset temperature (

      
      ).[1][2]
      
    • Integrate the melting peak to find

      
       (J/g).[1][2]
      
    • Validation Check: If the baseline drifts significantly exothermic immediately after melting, degradation has occurred.[2] The melting point must be sharp.[2]

Protocol B: Arrhenius Stress Testing (Isomerization Kinetics)

Objective: Calculate the Activation Energy (


) for the Z 

E conversion.[1][2]
  • Setup: Prepare 1 mg/mL solutions of Cefuroxime Sodium in phosphate buffer (pH 6.0).

  • Incubation: Aliquot into amber vials (light protected) and incubate at three isotherms: 40°C, 50°C, and 60°C.

  • Sampling: Draw samples at t=0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Analyze via HPLC (see Protocol C). Calculate the rate constant (

    
    ) for the formation of Cefuracetime at each temperature.
    
  • Calculation:

    • Plot

      
       vs 
      
      
      
      (Kelvin).[1][2]
    • Slope =

      
      .[1][2]
      
    • Target Metric: High

      
       (>25 kcal/mol) indicates good thermal stability.[2] Low 
      
      
      
      implies sensitivity to manufacturing heat.[2]
Protocol C: HPLC Separation (Thermodynamic Selectivity)

Objective: Isolate the E-isomer for identification. The separation relies on the differential interaction of the geometric isomers with the stationary phase.

  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.05 M Phosphate Buffer (pH 3.4)

    • B: Acetonitrile[1][2]

    • Gradient: 10% B to 40% B over 20 mins.[2]

  • Detection: UV at 278 nm (Isosbestic point approximation) or 254 nm.[1][2]

  • Elution Logic: The Z-isomer (more polar due to H-bonding masking) typically elutes before the E-isomer (Cefuracetime), which interacts more strongly with the hydrophobic C18 chains.[1][2]

Advanced Characterization Workflow

The following workflow illustrates the logical progression from raw synthesis impurity to fully characterized thermodynamic entity.

Workflow Sample Crude Cefuroxime Sodium (Containing Impurity B) Prep_HPLC Preparative HPLC (Isolation of E-Isomer) Sample->Prep_HPLC Fraction Collection Structure_Conf Structural Confirmation (1H-NMR / NOE) Prep_HPLC->Structure_Conf Purified E-Isomer Thermo_Analysis Thermodynamic Analysis Structure_Conf->Thermo_Analysis Validated Structure DSC DSC: Melting/Decomp Thermo_Analysis->DSC Solubility Solubility Isotherms Thermo_Analysis->Solubility DSC->Sample Feedback: Optimize Crystallization Temp

Figure 2: Integrated workflow for the isolation and thermodynamic profiling of Cefuracetime.

References

  • National Center for Advancing Translational Sciences (NCATS). Cefuracetime (Impurity Profiling).[2] Inxight Drugs.[2][3][4] Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). Cefuroxime Sodium - Substance Registration.[2] DailyMed/PubChem.[2] Retrieved from [Link][1][2]

  • TSI Journals. Identification of E and Z isomers of some Cephalosporins by NMR. (Contextual grounding for NMR differentiation of isomers). Retrieved from [Link]

(Note: While Cefuracetime is a specific impurity name, thermodynamic principles are derived from the broader class of methoxyimino-cephalosporins as detailed in the referenced literature.)

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Cefuracetime and its E-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cefuracetime and its geometric E-isomer. Cephalosporin antibiotics containing an oxime group, such as Cefuracetime, exist as Z (syn) and E (anti) isomers.[1] The Z-isomer is the therapeutically active form, while the E-isomer is considered an impurity and possesses significantly less antibacterial activity.[1] Therefore, a reliable analytical method capable of separating and quantifying these isomers is crucial for quality control and stability testing of Cefuracetime drug substance and product. The developed isocratic method utilizes a C18 column with a UV detector, providing excellent separation and sensitivity for its intended purpose. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Introduction

Cefuracetime is a cephalosporin antibiotic used in the treatment of various bacterial infections. Like many other cephalosporins with an oxime group in their 7α-sidechain, Cefuracetime's therapeutic efficacy is primarily attributed to its Z-isomer (syn-isomer).[1] The corresponding E-isomer (anti-isomer) is significantly less active and can form during the manufacturing process or upon exposure to stress conditions like acid or light.[1] Regulatory agencies require that impurities in drug substances and products are monitored and controlled. Consequently, a stability-indicating analytical method that can resolve the active Z-isomer from the E-isomer and other potential degradation products is essential for ensuring the safety, quality, and efficacy of Cefuracetime.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This document provides a comprehensive guide for the development and validation of an RP-HPLC method suitable for this purpose.

Principles of Method Development

The strategic development of an HPLC method is a systematic process aimed at achieving the desired separation. The choices of column, mobile phase, and detector settings are based on the physicochemical properties of the analyte and the principles of chromatography.

Analyte Properties and Detector Wavelength Selection

Understanding the UV-Vis absorption spectrum of a molecule is the first step in selecting an appropriate detection wavelength. For optimal sensitivity, the chosen wavelength should correspond to an absorption maximum (λmax) of the analyte.[4] Cephalosporins typically exhibit strong UV absorbance. For Cefuracetime, a wavelength of 260 nm is selected, as it provides a strong signal for both isomers and is a common wavelength used for the analysis of related cephalosporins, ensuring good sensitivity.[5]

Column Selection

Reversed-phase HPLC is the most common mode of separation for pharmaceutical compounds. A C18 (octadecylsilyl) column is an excellent starting point due to its versatility and wide range of applicability for moderately polar compounds like Cefuracetime. The non-polar stationary phase provides effective retention and separation based on the hydrophobicity of the analytes. A standard column dimension of 250 mm x 4.6 mm with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

Mobile Phase Optimization

The mobile phase composition is the most critical parameter for controlling retention and selectivity in RP-HPLC.

  • Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Cefuracetime contains carboxylic acid and amine functionalities, making its retention sensitive to pH. A buffered aqueous phase is necessary to maintain a stable pH and ensure reproducible retention times. A phosphate buffer is chosen for its effectiveness in the desired pH range. A pH of 7.0 is selected to ensure that the carboxylic acid group is ionized, leading to sharp, symmetrical peaks.[5]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers used in reversed-phase HPLC. A combination of both is often used to fine-tune selectivity. For this method, a mixture of acetonitrile and methanol is used to achieve optimal separation between the Z and E isomers.

  • Mode of Elution: An isocratic elution , where the mobile phase composition remains constant throughout the run, is preferred for its simplicity, robustness, and shorter run-to-run equilibration times, making it ideal for routine quality control analysis.

Experimental Protocol

Equipment and Reagents
  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Ortho-phosphoric Acid (AR Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • Cefuracetime Reference Standard (including Z and E isomers)

Solution Preparation
  • Mobile Phase (Phosphate Buffer:Acetonitrile:Methanol):

    • Prepare a 40 mM phosphate buffer by dissolving an appropriate amount of KH₂PO₄ in HPLC grade water.

    • Adjust the pH of the buffer to 7.0 using a dilute solution of phosphoric acid or potassium hydroxide.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the phosphate buffer, acetonitrile, and methanol in the optimized ratio (e.g., 80:10:10 v/v/v).

    • Degas the mobile phase by sonication or helium sparging before use.

  • Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v) is recommended.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve about 10 mg of Cefuracetime Reference Standard in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for linearity and assay determination (e.g., 10-150 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 40 mM Phosphate Buffer (pH 7.0) : Acetonitrile : Methanol (80:10:10, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature 30 °C
Injection Volume 20 µL
Run Time Approx. 15 minutes
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis. This is achieved by injecting a standard solution (e.g., five or six replicate injections) and evaluating the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) for Peak Area ≤ 2.0%
Resolution (Rs) between Z and E isomers ≥ 2.0

Method Validation Protocol (as per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] The following parameters must be evaluated.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol:

    • Analyze blank samples (diluent) to ensure no interfering peaks at the retention time of Cefuracetime isomers.

    • Perform forced degradation studies on Cefuracetime. Expose the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.

    • Analyze the stressed samples and assess the peak purity of the main Cefuracetime peak using a Diode Array Detector (DAD). The resolution between the main peak and the closest eluting degradation peak should be determined.

  • Acceptance Criteria: The method should be able to separate Cefuracetime from its E-isomer and all major degradation products. The peak purity angle should be less than the purity threshold for the main peak in all stressed samples.

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.

  • Protocol: Prepare at least five concentrations of Cefuracetime across a range of 50% to 150% of the target assay concentration. Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy is the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze nine determinations in total (3 concentrations, 3 replicates each).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the series of measurements should not be more than 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 2 °C)

    • Organic phase composition (± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the changes should not significantly impact the results.

Visualizations and Diagrams

// Node Definitions start [label="Define Analytical Goal:\nSeparate Cefuracetime Z & E Isomers", fillcolor="#F1F3F4", fontcolor="#202124"]; lit_review [label="Literature Review & Analyte Properties\n(UV Spectrum, pKa)", fillcolor="#F1F3F4", fontcolor="#202124"]; col_select [label="Column Selection\n(e.g., C18, C8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; det_select [label="Detector & Wavelength Selection\n(e.g., UV @ 260 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mp_dev [label="Mobile Phase Development\n(Buffer pH, Organic Modifier %)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimization [label="Method Optimization\n(Flow rate, Temp, Gradient/Isocratic)", fillcolor="#FBBC05", fontcolor="#202124"]; sst [label="System Suitability Testing (SST)\n(Resolution, Tailing, %RSD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validation [label="Method Validation (ICH Q2)\n(Specificity, Linearity, Accuracy, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol [label="Finalized Analytical Protocol", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> lit_review; lit_review -> col_select; lit_review -> det_select; col_select -> mp_dev; det_select -> mp_dev; mp_dev -> optimization; optimization -> sst; sst -> validation [label="SST Passes"]; validation -> protocol [label="Validation Successful"]; sst -> optimization [label="SST Fails", style=dashed, color="#EA4335"]; } enddot Caption: HPLC Method Development and Validation Workflow.

// Node Definitions param [label="Chromatographic Parameters", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

mp_ph [label="Mobile Phase pH", fillcolor="#F1F3F4", fontcolor="#202124"]; org_mod [label="Organic Modifier %", fillcolor="#F1F3F4", fontcolor="#202124"]; flow_rate [label="Flow Rate", fillcolor="#F1F3F4", fontcolor="#202124"];

output [label="Separation Outcomes", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

retention [label="Retention Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolution [label="Resolution (Rs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; peak_shape [label="Peak Shape", fillcolor="#FBBC05", fontcolor="#202124"]; run_time [label="Analysis Time", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges param -> mp_ph; param -> org_mod; param -> flow_rate;

mp_ph -> retention [label="affects"]; mp_ph -> peak_shape [label="affects"]; mp_ph -> resolution [label="affects"];

org_mod -> retention [label="affects"]; org_mod -> resolution [label="affects"]; org_mod -> run_time [label="affects"];

flow_rate -> retention [label="affects"]; flow_rate -> run_time [label="affects"];

retention -> output; resolution -> output; peak_shape -> output; run_time -> output; } enddot Caption: Key Parameter Relationships in HPLC Method Optimization.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of Cefuracetime and the separation of its E-isomer. The method is stability-indicating and suitable for routine quality control analysis of bulk drug and finished pharmaceutical products. The comprehensive validation protocol ensures that the method is robust and reliable for its intended use, adhering to the stringent requirements of the pharmaceutical industry and regulatory bodies.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

  • Singh, B., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Trade Science Inc. - INDIA. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Cefuroxime. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Shah, J., et al. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations. Journal of the Mexican Chemical Society. Available at: [Link]

  • Gomes, A. (2023). Development and Validation of an HPLC Method for the Determination of Eight Cephalosporins. UNL Repository. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.3: Sequence Rules - The E,Z Designation. Available at: [Link]

Sources

Application Note: Chromatographic Resolution of Cefuracetime (E-Isomer) and Cefuroxime Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Context

Cefuroxime is a second-generation cephalosporin antibiotic characterized by a methoxyimino group. For clinical efficacy, the active pharmaceutical ingredient (API) must strictly be the (Z)-isomer. Under environmental stress (e.g., heat, light, or alkaline pH), the methoxyimino double bond can undergo isomerization to form the (E)-isomer, designated pharmacopeially as Cefuracetime (Cefuroxime sodium Impurity G)[1],[2]. This (E)-isomer exhibits 2 to 32 times less antimicrobial activity against Gram-negative bacteria compared to the active (Z)-isomer[3].

When formulated as the oral prodrug Cefuroxime Axetil , the analytical complexity increases. The axetil ester introduces a chiral center, resulting in a mixture of two diastereomers (Isomer A and Isomer B)[4]. A robust, stability-indicating chromatographic method must therefore resolve the active (Z)-diastereomers, their respective (E)-isomeric counterparts (Cefuracetime axetil 1 and 2), and other degradation products like ∆3-isomers.

Mechanistic Background & Analytical Strategy

As a Senior Application Scientist, developing a method for these closely related geometrical isomers and diastereomers requires moving beyond generic protocols and understanding the physicochemical causality behind each chromatographic parameter.

  • Stationary Phase Selection (C8 vs. C18) : While C18 is the industry default, a C8 (octyl) column is specifically chosen for this separation. Cefuroxime and its E-isomers possess moderate polarity. A highly hydrophobic C18 column often results in excessive retention times for the rigid E-isomers and ∆3-degradation products. The C8 column provides the optimal theoretical plates to achieve a resolution (

    
    ) > 1.5 between the closely eluting diastereomers A and B, while keeping the total run time under 25 minutes,[5].
    
  • Mobile Phase pH and Buffer Selection : Cefuroxime has a pKa of approximately 2.5. Utilizing a 0.02 M potassium dihydrogen phosphate (

    
    ) buffer naturally maintains an acidic pH. This suppresses the ionization of the carboxylic acid moiety on the cephalosporin core, increasing the overall hydrophobicity of the analytes. This suppression is critical; if the molecule is ionized, it elutes too quickly, destroying the separation between the Z and E isomers.
    
  • Organic Modifier Ratio : A ternary mixture of Buffer : Methanol : Acetonitrile (60:35:5 v/v) is utilized. Methanol provides the primary elutropic strength. The addition of 5% acetonitrile acts as a selectivity modifier; its distinct dipole moment sharpens the peaks of the structurally rigid Cefuracetime (E-isomers), preventing peak tailing.

Experimental Protocols: A Self-Validating System

To ensure this protocol is a self-validating system , a forced degradation control (photolytic exposure) is integrated directly into the sample preparation. Because purified Cefuracetime standards can be costly or unstable, generating the E-isomer in situ provides a reliable, internal qualitative marker to verify system suitability prior to analyzing unknown samples.

Reagents and Materials
  • Standards : Cefuroxime Axetil USP Reference Standard (mixture of diastereomers A and B)[5].

  • Chemicals : HPLC-grade Methanol, HPLC-grade Acetonitrile, Potassium dihydrogen phosphate (

    
    ), purified water (18.2 MΩ·cm).
    
Step-by-Step Sample & Marker Preparation
  • Standard Stock Preparation : Dissolve 30 mg of Cefuroxime Axetil API in 25 mL of methanol to yield a 1.2 mg/mL solution.

  • In Situ E-Isomer Generation (System Suitability Marker) : Expose a 5 mL aliquot of the Standard Stock to direct sunlight or a UV chamber (254 nm) for 5 hours. This photolytic stress reliably isomerizes the methoxyimino group, generating Cefuracetime (E-isomers 1 and 2) to serve as qualitative retention time markers.

  • Sample Extraction : Weigh powdered tablets equivalent to 120 mg of Cefuroxime Axetil. Transfer to a 100 mL volumetric flask, add 50 mL methanol, and sonicate for 10 minutes. Dilute to volume with methanol.

  • Filtration : Filter the extract through a 0.45 µm PTFE syringe filter (discard the first 2 mL to saturate the membrane).

  • Working Solution : Dilute 10 mL of the filtrate into a 50 mL volumetric flask using the mobile phase.

Chromatographic Conditions
  • Column : Teknokroma Tracer Excel C8 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase : 0.02 M

    
     : Methanol : Acetonitrile (60 : 35 : 5, v/v).
    
  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C. (Field Insight: Maintaining the column temperature strictly at 35 °C is non-negotiable. A deviation of even ±2 °C alters the partitioning thermodynamics, causing the ∆3-isomer peak to co-elute with Cefuroxime Axetil A).

  • Detection : UV at 278 nm.

  • Injection Volume : 20 µL.

Quantitative Data Presentation

The following table summarizes the expected chromatographic profile when utilizing the optimized C8 method. The clear separation of the active Z-diastereomers from the inactive E-isomers confirms the stability-indicating power of the assay.

Table 1: Chromatographic Separation Profile of Cefuroxime and Cefuracetime Isomers

Analyte / IsomerIdentity / Pharmacopeial DesignationApprox. Retention Time (min)Relative Retention Time (RRT)*
Cefuroxime Axetil B Active (Z)-Diastereomer9.640.87
Cefuroxime Axetil A Active (Z)-Diastereomer11.081.00
∆3-Isomers Degradation Product12.581.13
Cefuracetime Axetil 1 (E)-Isomer 1 (Impurity G derivative)18.091.63
Cefuracetime Axetil 2 (E)-Isomer 2 (Impurity G derivative)21.571.95

*RRT is calculated relative to Cefuroxime Axetil Diastereomer A. Data adapted from validated stability-indicating studies.

Experimental Workflow Diagram

G N1 Cefuroxime Axetil API (Z-Isomers A & B) N2 Photolytic Stress (UV/Sunlight, 5 hrs) N1->N2 Isomerization N4 Sample Preparation (MeOH Extraction, 0.45µm Filter) N1->N4 Standard Prep N3 Generation of Cefuracetime (E-Isomers 1 & 2) N2->N3 N3->N4 Marker Prep N5 RP-HPLC Injection (C8 Column, 35°C) N4->N5 N7 Detection (UV 278 nm) Resolution Rs > 1.5 N5->N7 N6 Mobile Phase (0.02M KH2PO4 : MeOH : ACN = 60:35:5) N6->N5 Elution

Caption: Workflow for the generation and chromatographic separation of Cefuracetime (E-isomers).

References

  • Title : Cefuracetime - PubChem Source : nih.gov URL : 1[1]

  • Title : Chiral Separation of Diastereoisomers of Cefuroxime Axetil by High-Performance Thin-Layer Chromatography Source : oup.com URL : 4[4]

  • Title : cefuroxime sodium Impurity G CAS 97232-98-9 Source : watson-int.com URL : 2[2]

  • Title : Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets Source : medcraveonline.com URL :Link

  • Title : Quality evaluation of cephalexin, cefuroxime, and ceftriaxone medicines marketed in Addis Ababa city, Ethiopia with three tier level approach and anti-microbial assays Source : nih.gov URL : 5[5]

  • Title : Identification of E and Z isomers of some cephalosporins by NMR Source : tsijournals.com URL : 3[3]

Sources

Application Note: Recommended Storage and Handling Protocols for Cefuroxime Axetil (E-isomer) Reference Materials

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomeric Purity and Reference Standard Integrity

Cefuroxime is a second-generation cephalosporin antibiotic widely used in clinical practice. Its efficacy is intrinsically linked to its chemical structure, specifically the (Z)-geometry of the methoxyimino group at the C-7 side chain, which confers stability against β-lactamase enzymes. During the synthesis and storage of Cefuroxime and its prodrug, Cefuroxime Axetil, the formation of the corresponding (E)-isomer is a critical quality attribute that must be monitored and controlled.

The (E)-isomer is considered a specified impurity in pharmacopeial monographs. As such, an accurate quantitative analysis of this isomer is essential for release testing and stability studies of the drug substance and product. This necessitates the use of a well-characterized, stable reference material of the (E)-isomer. This application note provides a comprehensive technical guide to the optimal storage, handling, and use of Cefuroxime Axetil (E-isomer) reference materials, ensuring their integrity and the validity of analytical results.

It is important to clarify nomenclature. The (Z)-isomer impurity of Cefuroxime is sometimes referred to as Cefuracetime. This guide, however, focuses specifically on the Cefuroxime Axetil E-isomers reference standard , which is designated as Impurity B in the European Pharmacopoeia (EP) and is available as a United States Pharmacopeia (USP) Reference Standard.[1]

The Chemical Instability of Cephalosporins: A Mechanistic Overview

The stability of any cephalosporin reference standard is dictated by the inherent reactivity of the β-lactam ring. Degradation can occur through several pathways, primarily influenced by temperature, moisture, pH, and light.[2][3]

  • Hydrolysis: The β-lactam ring is susceptible to cleavage by water. This process can be catalyzed by acidic or basic conditions, leading to a loss of biological activity.[2][4] It is imperative to protect the solid reference material from ambient humidity.

  • Isomerization: The conversion between Z and E isomers can be influenced by factors such as light and thermal stress. Maintaining the isomeric purity of the E-isomer reference standard is paramount for its use in quantitative impurity analysis.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions and isomerization.[3][5]

  • Thermal Degradation: Elevated temperatures accelerate all degradation pathways. The rate of chemical reactions, including hydrolysis and oxidation, increases with temperature, making stringent temperature control the most critical factor in long-term storage.[6]

Understanding these mechanisms underscores the rationale behind the specific storage and handling protocols outlined below.

Recommended Storage Conditions

To ensure the long-term stability and integrity of the Cefuroxime Axetil (E-isomer) reference material, the following conditions are mandatory. These recommendations are synthesized from official pharmacopeial guidelines and best practices for analogous cephalosporin reference standards.[1][7][8]

ParameterRecommended ConditionRationale & Authoritative Source
Temperature 2°C to 8°C This is the specific storage temperature designated for the Cefuroxime Axetil E-isomers USP Reference Standard.[9] Refrigeration slows down kinetic processes of degradation.
Light Protect from light Store in the original, light-resistant container. Cephalosporins can be photolabile.[3][5] This is a standard requirement for most cephalosporin reference materials as per EP and USP monographs.[10][11]
Humidity Store in an airtight container The material is hygroscopic and susceptible to hydrolysis.[2] The original, sealed vial provides the primary barrier against moisture.
Container Original, unopened vial Pharmacopeial reference standards are supplied in containers designed to protect their integrity. Do not transfer to other containers for long-term storage.

Experimental Protocols: From Receipt to Analysis

Adherence to a strict, logical workflow is essential to prevent inadvertent degradation or contamination of the reference standard.

Workflow for Handling Reference Materials

The following diagram illustrates the critical steps for handling the Cefuroxime Axetil (E-isomer) reference material.

G Figure 1: Reference Material Handling Workflow cluster_storage Long-Term Storage cluster_prep Preparation for Use cluster_analysis Analysis & Disposal storage Store vial at 2-8°C, protected from light equilibrate Equilibrate vial to ambient temperature (min. 30 mins) storage->equilibrate Retrieve for use weigh Open vial & weigh required amount IMMEDIATELY equilibrate->weigh Crucial step to prevent moisture uptake dissolve Dissolve in appropriate solvent (e.g., Methanol/Acetonitrile) weigh->dissolve analyze Perform analysis (e.g., HPLC) dissolve->analyze dispose Dispose of unused solution and empty vial properly analyze->dispose

Caption: Workflow for handling Cefuroxime Axetil (E-isomer) reference material.

Protocol 1: Preparation of a Standard Stock Solution (e.g., 100 µg/mL)

This protocol describes the preparation of a stock solution suitable for creating calibration standards for HPLC analysis.

Materials:

  • Cefuroxime Axetil (E-isomer) Reference Standard

  • Volumetric flasks, Class A

  • Analytical balance

  • HPLC-grade methanol or acetonitrile

  • Ultrasonic bath

Procedure:

  • Vial Equilibration: Remove the sealed vial of the reference standard from the refrigerator (2-8°C). Place it in a desiccator at ambient laboratory temperature for at least 30 minutes. Causality: This critical step prevents atmospheric moisture from condensing onto the cold powder upon opening, which would cause hydrolysis.[10]

  • Weighing: Open the vial and, working quickly and efficiently, accurately weigh approximately 10 mg of the reference standard powder onto appropriate weighing paper. Transfer the powder to a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of the chosen solvent (e.g., methanol). Gently swirl to dissolve the powder. An ultrasonic bath may be used for a few minutes to ensure complete dissolution.[12]

  • Dilution to Volume: Allow the solution to return to ambient temperature. Dilute to the 100 mL mark with the same solvent. Cap the flask and invert it at least 10 times to ensure homogeneity.

  • Storage of Solution: This stock solution should be used as soon as possible. If immediate use is not possible, store it protected from light in a refrigerator (2-8°C) for a validated short period (typically not exceeding 24 hours). The stability of cephalosporins in solution is limited.[13]

Stability Monitoring and Re-qualification

While pharmacopeial reference standards are rigorously tested, their stability after opening is not guaranteed by the supplier. For critical applications or if a vial is used multiple times (which is discouraged), a re-qualification protocol is a component of a self-validating system.

Re-qualification Workflow

G Figure 2: Reference Material Re-qualification Logic node_start Newly Opened Reference Standard node_action1 Perform Initial Analysis (HPLC Purity/Assay) node_start->node_action1 node_decision1 Is material for long-term project use? node_action1->node_decision1 node_action2 Schedule Periodic Re-qualification (e.g., every 3-6 months) node_decision1->node_action2 Yes node_end_pass Continue Use node_decision1->node_end_pass No (Single Use) node_action3 Analyze against a new, unopened standard or assess purity profile node_action2->node_action3 node_decision2 Does it meet acceptance criteria (e.g., <2% change)? node_action3->node_decision2 node_decision2->node_end_pass Yes node_end_fail Discard Material node_decision2->node_end_fail No

Caption: Logic diagram for the periodic re-qualification of a reference standard.

Conclusion

The integrity of the Cefuroxime Axetil (E-isomer) reference material is fundamental to ensuring the quality and safety of Cefuroxime-based pharmaceutical products. Strict adherence to the storage conditions of 2°C to 8°C, protected from light and moisture , is paramount. The detailed handling and solution preparation protocols provided in this note are designed to mitigate the risks of degradation from hydrolysis, light, and thermal stress. By implementing these scientifically-grounded procedures, researchers and quality control professionals can ensure the continued validity of their reference standards and the accuracy of their analytical data.

References

  • Tsuji, A., et al. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences, 70(10), 1120-8. Available at: [Link]

  • Nguyen, K. T., et al. (2018). A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA). International Journal of Sciences: Basic and Applied Research (IJSBAR), 41(1), 181-187. Available at: [Link]

  • Indelicato, J. M., et al. (1974). Cephalosporin degradations. I. Acidic aqueous degradation of cephalexin. Journal of Pharmaceutical Sciences, 63(3), 349-52. Available at: [Link]

  • Inxight Drugs. (n.d.). CEFURACETIME. National Center for Advancing Translational Sciences. Available at: [Link]

  • Menga, N., et al. (2010). Biotic and Abiotic Degradation of Four Cephalosporin Antibiotics in a Lake Surface Water and Sediment. Environmental Science & Technology, 44(18), 7039-45. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. Available at: [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathway of cephalosporin antibiotics by in vitro cultures of Lentinula edodes and Imleria badia. Available at: [Link]

  • EDQM. (2019). Information Leaflet Ph. Eur. Reference Standard - Cefuroxime Axetil CRS batch 5. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Available at: [Link]

  • Das Gupta, V., & Stewart, K. R. (1986). Stability of cefuroxime sodium in some aqueous buffered solutions and intravenous admixtures. Journal of Clinical and Hospital Pharmacy, 11(1), 47-54. Available at: [Link]

  • Pharmacopeia. (n.d.). General Chapters: <1150> PHARMACEUTICAL STABILITY. Available at: [Link]

  • Scribd. (n.d.). 5.12. Reference Standards Ep9.0. Available at: [Link]

  • Pappa, H., & Cia, A. H. (2008). Stability of cefuroxime axetil oral suspension at different temperature storage conditions. Materia Socio-Medica, 20(1), 12-14. Available at: [Link]

  • Zamann Pharma Support GmbH. (n.d.). European Pharmacopoeia (EP). Available at: [Link]

  • USP. (n.d.). <11> USP REFERENCE STANDARDS. United States Pharmacopeia. Available at: [Link]

  • EDQM. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Yumpu. (2012). CEFUROXIME AXETIL Cefuroximum axetili. Available at: [Link]

  • Trungtamthuoc.com. (2025). <11> USP Reference Standards. Available at: [Link]

  • Pappa, H., & Cia, A. H. (2008). STABILITY OF CEFUROXIME AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS. PMC. Available at: [Link]

  • LCGC International. (2020). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. Available at: [Link]

  • EDQM. (2019). Ph. Eur. reference standards - Presentation. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • PMC. (2023). Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. Available at: [Link]

  • PharmTech. (2025). Pharmaceutical Reference Standard Suppliers: Ensuring Drug Quality & Compliance. Available at: [Link]

  • Kumar, A., et al. (2015). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Critical Reviews in Analytical Chemistry, 45(5), 415-426. Available at: [Link]

  • USP. (2012). <1150> PHARMACEUTICAL STABILITY (deleted). Available at: [Link]

  • imChem. (n.d.). European Pharmacopeia standards. Available at: [Link]

  • PMC. (1987). Recent analytical methods for cephalosporins in biological fluids. Available at: [Link]

  • Trissel, L. A., & Xu, Q. A. (2003). Stability of cefepime hydrochloride in AutoDose Infusion System bags. American Journal of Health-System Pharmacy, 60(12), 1228-31. Available at: [Link]

  • EMA. (n.d.). Guideline on Declaration of Storage Conditions. European Medicines Agency. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ceftriaxone Sodium E-Isomer (1098195). Available at: [Link]

  • British Pharmacopoeia. (n.d.). ceftriaxone sodium E-isomer. Reference Standards catalogue. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Photo-Isomerization of Cefuracetime E-Isomer in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Cefuracetime. This document is designed for researchers, scientists, and drug development professionals to address a critical stability challenge: the photo-isomerization of the Cefuracetime E-isomer in solution. The stability of the alkoxyimino group, common to many second and third-generation cephalosporins, is paramount for ensuring analytical accuracy, consistent biological activity, and overall drug product quality.

This guide moves beyond a simple checklist to explain the underlying chemical principles and provide robust, field-tested strategies for prevention and troubleshooting. While specific literature on Cefuracetime is limited, the principles outlined here are drawn from extensive research on closely related cephalosporins, such as Cefuroxime and Cefotaxime, which share the same photosensitive moiety.

Section 1: Core Concepts - Understanding the Instability

This section addresses the fundamental questions surrounding the isomerization of Cefuracetime.

FAQ 1.1: What is Cefuracetime E/Z photo-isomerization?

Cefuracetime, like Cefuroxime, possesses a methoxyimino group on its C-7 side chain. This group can exist as two geometric isomers: the therapeutically active Z-isomer (historically referred to as syn) and the less active E-isomer (anti). Photo-isomerization is a chemical process where light energy, particularly in the UV spectrum, is absorbed by the molecule, causing the conversion of one isomer to another.[1][2]

The energy from light excites the electrons in the carbon-nitrogen double bond (C=N) of the imino group, temporarily converting it to a single bond. This allows for free rotation around the bond axis. When the bond reforms, it can result in the opposite, E-configuration. This process is often reversible, leading to a photostationary state where a mixture of both isomers exists.[1][2]

G cluster_E Z-Isomer (Active) cluster_Z E-Isomer (Inactive) Z_isomer E_isomer Z_isomer->E_isomer UV Light (e.g., 254 nm) Photo-isomerization label_node Energy Input Breaks Pi-bond in C=N E_isomer->Z_isomer Reversion (slower) G start Problem Observed: Inconsistent Purity / New Peak q1 Is the new peak's UV spectrum similar to the main peak? start->q1 res1 Likely an Isomer. Proceed with identification (e.g., LC-MS). q1->res1 Yes res2 Likely a different degradant (e.g., hydrolysis product). q1->res2 No yes1 Yes no1 No q2 Did the sample have significant light exposure? res1->q2 q3 Check solution pH and storage temperature. res2->q3 no2 No q2->no2 No res3 Strongly suggests Photo-Isomerization. Implement light protection. q2->res3 Yes yes2 Yes no2->q3 res4 Address pH or temperature instability issues. q3->res4

Caption: Troubleshooting workflow for identifying the cause of degradation.

Problem 3.1: My solution's purity is decreasing, and a new peak is appearing in my HPLC chromatogram.
  • Check the UV Spectrum: Use a Photo-Diode Array (PDA) or Diode-Array Detector (DAD) to compare the UV spectrum of the new impurity peak with the main Cefuracetime peak. Geometric isomers will typically have very similar, though not always identical, UV absorbance profiles. [3]Other degradation products (like those from beta-lactam hydrolysis) will likely have distinctly different spectra.

  • Suspect Isomerization: If the spectra are similar, photo-isomerization is a strong possibility. The E-isomer often elutes very close to the Z-isomer in reverse-phase HPLC.

  • Confirm with Mass Spectrometry: The most definitive way to confirm an isomer is with LC-MS. The isomer will have the exact same mass-to-charge ratio (m/z) as the parent compound. [4]4. Perform a Stress Test: Expose a fresh solution to intense UV light for a short period (e.g., 1-2 hours) and re-analyze. If the new peak grows significantly, you have confirmed photosensitivity.

Problem 3.2: The color of my solution has changed (e.g., turned yellow).

Color change is a common indicator of chemical degradation. [5]While the E/Z isomers themselves may not be colored, the formation of colored products often results from more extensive degradation pathways, such as the opening and subsequent reactions of the beta-lactam ring, which can occur under the same stressful conditions (light, heat, extreme pH) that cause isomerization. If you observe a color change, it is a sign that your solution has lost significant purity and should be discarded.

Problem 3.3: I'm seeing inconsistent results in my bioassays.

If you are observing a drop in potency or high variability in your biological experiments, the formation of the inactive E-isomer is a likely culprit. An unknown and variable amount of the inactive isomer in your solution will lead to an inaccurate administered dose of the active compound. It is crucial to use a stability-indicating analytical method to confirm the purity of your solution immediately before use in any biological assay.

Section 4: Essential Experimental Protocols

These protocols provide a framework for analyzing and ensuring the stability of your Cefuracetime solutions.

Protocol 4.1: Stability-Indicating RP-HPLC Method for E/Z Isomer Quantification

This protocol is a general starting point. Method optimization will be required for your specific equipment and sample matrix.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Phosphate or Acetate buffer, pH adjusted to 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and run a linear gradient to increase the organic phase (e.g., to 60% B over 20 minutes). A shallow gradient is often necessary to resolve closely eluting isomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at ~272 nm, which is a common maximum absorption wavelength for this class of cephalosporins. [6]8. Injection Volume: 10 µL.

  • System Suitability: Prepare a partially degraded sample (by brief light exposure) to ensure the method can resolve the Z-isomer, the E-isomer, and other potential degradants. The resolution between the main peak and the isomer peak should be >1.5.

Protocol 4.2: Forced Degradation (Stress Testing) Study

This study is essential for understanding the degradation pathways of your specific Cefuracetime formulation. [7]

  • Prepare Stock Solution: Prepare a homogenous stock solution of Cefuracetime in your desired solvent/buffer system.

  • Aliquot and Stress: Aliquot the solution into separate, appropriately labeled amber and clear vials. Expose the vials to the following conditions:

    • Photolytic Stress: Expose a clear vial to a photostability chamber with controlled UV and visible light (as per ICH Q1B guidelines) for 24 hours. Keep a wrapped control vial next to it.

    • Acidic Stress: Add 0.1 M HCl and hold at 60°C for 2, 4, and 8 hours.

    • Basic Stress: Add 0.1 M NaOH and hold at room temperature for 1, 2, and 4 hours (base degradation is often rapid). [8] * Oxidative Stress: Add 3% H₂O₂ and hold at room temperature for 2, 4, and 8 hours.

    • Thermal Stress: Hold a solution at 60°C in the dark for 24 and 48 hours.

  • Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze using the validated HPLC method (Protocol 4.1).

  • Evaluation: Compare the chromatograms to identify and quantify the degradation products formed under each condition. This will confirm if isomerization is the primary photolytic degradation pathway and will validate that your HPLC method is "stability-indicating."

References
  • Fabre, H., Ibork, H., & Lerner, D. A. (1994). Photoisomerization kinetics of cefuroxime axetil and related compounds. Journal of Pharmaceutical Sciences, 83(4), 553-558. [Link]

  • Sulejmani, S., & Daka, A. (2014). STABILITY OF CEFUROXIME AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS. Materia Socio-Medica, 26(1), 56-58. [Link]

  • Gupta, V. D. (1984). Stability of cefuroxime sodium in some aqueous buffered solutions and intravenous admixtures. Journal of Pharmaceutical Sciences, 73(8), 1135-1137. [Link]

  • Chen, W. R., et al. (2012). Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity. Environmental Science & Technology, 46(22), 12292-12299. [Link]

  • Munyao, N., et al. (1998). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 717-725. [Link]

  • Naveed, S., & Qamar, F. (2014). Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate. Journal of Applied Pharmaceutical Science, 4(12), 090-093. [Link]

  • Tian, Y., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 8, 620002. [Link]

  • Saab, A. N., Dittert, L. W., & Hussain, A. A. (1988). Isomerization of cephalosporin esters: implications for the prodrug ester approach to enhancing the oral bioavailabilities of cephalosporins. Journal of Pharmaceutical Sciences, 77(10), 906-907. [Link]

  • Naha, A., & Laha, T. K. (2015). Study of degradation of cefixime trihydrate under stress conditions using stability indicating reverse phase -high performance liquid chromatography method. ResearchGate. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]

  • Krzek, J., & Stolarczyk, M. (2006). THE STABILITY OF CEFUROXIME AXETIL IN TABLETS. Acta Poloniae Pharmaceutica - Drug Research, 63(3), 183-187. [Link]

  • Department of Chemistry, University of Wisconsin-La Crosse. (n.d.). 3.4 Photoisomerization reactions. UW-La Crosse. [Link]

  • Jain, S., & Singh, A. (2016). PHYSICAL AND CHEMICAL STABILITY STUDIES ON CEFOTAXIME AND CEFEPIME BY STABILITY INDICATING HPTLC AND HPLC METHODS RESPECTIVELY. ResearchGate. [Link]

  • Woltyńska, M., & Zgoda, M. M. (2021). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. Molecules, 26(9), 2736. [Link]

  • Smith, J. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Science Publications. [Link]

  • Abdul-Fattah, A. M., & Al-Obaidy, S. S. (2017). pH Scale Buffer and Solvent Effects on the UV Absorption Spectra of Cefixime Trihydrate. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 4(4), 1-6. [Link]

  • He, P., et al. (2016). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. Molecules, 21(11), 1546. [Link]

  • Gupta, V. D. (2002). Stability of three cephalosporin antibiotics in AutoDose Infusion System bags. International Journal of Pharmaceutical Compounding, 6(3), 232-234. [Link]

  • Gupta, S. (2018). Factors affecting epimerization/isomerization? ResearchGate. [Link]

Sources

Troubleshooting peak broadening in Cefuracetime HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cefuracetime HPLC Analysis

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak broadening issues during the analysis of Cefuracetime. As a cephalosporin antibiotic, Cefuracetime's analysis requires careful control of chromatographic parameters to ensure data accuracy and reproducibility, which are critical in pharmaceutical quality control.[1][2]

This document moves beyond a simple checklist to explain the underlying causes of peak shape distortion, providing you with the scientific rationale to not only solve your current issue but also prevent future occurrences.

Troubleshooting Flowchart: A Systematic Approach to Peak Broadening

Before diving into specific scenarios, it's helpful to have a logical framework for troubleshooting. The following flowchart outlines a systematic process for diagnosing the root cause of peak broadening.

G cluster_0 Initial Observation cluster_1 Problem Scoping cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues cluster_4 Resolution A Broad Cefuracetime Peak Observed B Are ALL peaks broad or just the Cefuracetime peak? A->B C Check for Extra-Column (Dead) Volume - Loose fittings - Excessive tubing length/ID B->C All Peaks F Mobile Phase Chemistry - pH too close to Cefuracetime pKa? - Inadequate buffer strength? B->F Just Cefuracetime D Verify System Parameters - Flow rate too low? - Detector acquisition rate too slow? C->D I Tighten fittings Use shorter/narrower tubing C->I E Assess Column Health (Inlet) - High backpressure? - Contamination from sample/mobile phase D->E J Optimize flow rate & data rate D->J K Backflush column Replace guard column/frit E->K G Sample & Injection Conditions - Sample solvent stronger than mobile phase? - Mass or volume overload? F->G L Adjust mobile phase pH Increase buffer concentration F->L H Analyte Stability - On-column degradation? - Sample degradation prior to injection? G->H M Match sample solvent to mobile phase Reduce injection volume/concentration G->M N Use fresh samples Consider temperature control H->N

Caption: Systematic troubleshooting workflow for HPLC peak broadening.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Cefuracetime peak is suddenly broader than in my reference chromatogram. What are the first things I should check?

A1: When a reliable method suddenly produces broad peaks, the cause is often a minor, easily correctable issue with the HPLC system itself. Before investigating complex chemical factors, perform these initial checks:

  • Visual System Inspection: Carefully inspect all tubing connections, especially between the injector, column, and detector. A loose fitting can create "dead volume," an empty space where the sample can diffuse and broaden before reaching the detector.[3][4] Ensure all fittings are finger-tight and that the tubing is fully seated.

  • Flow Rate and Pressure: Confirm that the pump is delivering the correct flow rate and that the system backpressure is consistent with previous runs. A significantly lower-than-expected flow rate can increase diffusion and lead to broader peaks.[1] Conversely, a sudden increase in pressure may indicate a blockage.

  • Column Temperature: Ensure the column oven is set to and maintaining the correct temperature. Temperature fluctuations can affect analyte viscosity and interaction with the stationary phase, leading to retention time shifts and peak broadening.[4]

  • Detector Settings: Check the detector's data acquisition rate (often in Hz). A rate that is too low will not capture enough data points across the eluting peak, resulting in a broad, poorly defined shape.[1][4]

Q2: I've confirmed my basic system settings, but all the peaks in my chromatogram are broad, not just Cefuracetime. What does this suggest?

A2: If all peaks are affected similarly, the issue is almost certainly systemic and occurring before the separation process begins or is related to a general loss of column efficiency.

  • Cause 1: Extra-Column Volume (Dead Volume)

    • Explanation: This is a primary cause of universal peak broadening. Dead volume refers to any space in the flow path outside of the packed column bed, such as in oversized tubing, loose connections, or a large detector flow cell.[1][3][4] In these spaces, the sample band spreads out due to diffusion, causing all peaks to broaden.

    • Troubleshooting Protocol:

      • Check Fittings: Re-verify that all fittings between the injector and detector are secure.

      • Tubing Audit: Replace any tubing, particularly between the column and detector, with the shortest possible length and the smallest internal diameter (ID) suitable for your system (e.g., 0.125 mm or 0.17 mm).[4]

      • Guard Column: If you are using a guard column, remove it and perform an injection. If the peak shape improves, the guard column is compromised and must be replaced.[3][5]

  • Cause 2: Column Inlet Frit Blockage/Contamination

    • Explanation: Particulates from the sample or mobile phase, or shedding from pump seals, can accumulate on the inlet frit of the column.[5] This partial blockage disrupts the sample flow onto the column bed, distorting the peak shape for all analytes. This is often accompanied by an increase in backpressure.

    • Troubleshooting Protocol:

      • Reverse and Flush: Disconnect the column from the detector, reverse its direction, and flush it to waste with a strong solvent (as recommended by the manufacturer). This can dislodge particulates from the frit.[1][5] Caution: Not all columns can be back-flushed; always consult the manufacturer's instructions.[1]

      • Replace Frit: If flushing doesn't work, the inlet frit may need to be replaced.

      • Preventative Measures: Always filter your samples and mobile phases. Installing an in-line filter between the autosampler and column is a highly effective way to protect the analytical column.[5]

Q3: Only the Cefuracetime peak is broad; my other analytes or internal standards look fine. What chemical factors could be at play?

A3: Analyte-specific broadening points to a chemical interaction between Cefuracetime and the mobile or stationary phase, or an issue with the sample itself.

  • Cause 1: Inappropriate Mobile Phase pH

    • Explanation: This is one of the most critical factors for ionizable compounds like Cefuracetime.[6][7] The peak shape is best when the analyte is in a single ionic state (either fully ionized or fully non-ionized). If the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and non-ionized forms will exist simultaneously. These two forms have different affinities for the stationary phase, causing them to separate slightly and manifest as a broad or tailing peak.[6][8]

    • Troubleshooting Protocol:

      • Rule of Thumb: As a general guideline, the mobile phase pH should be adjusted to be at least 1-2 pH units away from the analyte's pKa.[4][9]

      • pH Adjustment: For cephalosporins, which are acidic, using a buffered mobile phase in the acidic to neutral range (e.g., pH 3-7) is common.[10][11] Prepare fresh mobile phase and carefully measure the pH of the aqueous portion before mixing with the organic solvent.[9]

      • Buffer Strength: Ensure the buffer concentration is adequate (typically 25-50 mM) to resist pH shifts when the sample is injected.[4]

  • Cause 2: Sample Solvent Mismatch

    • Explanation: If your Cefuracetime sample is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase, the sample will not focus properly at the head of the column. Instead of forming a tight band, it will begin to migrate down the column before the gradient starts, resulting in a broad peak.[1][12]

    • Troubleshooting Protocol:

      • Solvent Matching: Ideally, dissolve your sample in the initial mobile phase.

      • Weaker Solvent: If solubility is an issue, use the weakest possible solvent that can fully dissolve the Cefuracetime. You may need to dilute the sample with water or the aqueous portion of the mobile phase after initial dissolution.[12]

  • Cause 3: Mass Overload

    • Explanation: Injecting too much analyte mass can saturate the stationary phase at the column inlet. This leads to a non-ideal interaction, causing the peak shape to broaden and often exhibit tailing.[4][13]

    • Troubleshooting Protocol:

      • Dilute and Re-inject: Prepare a 10-fold dilution of your sample and inject it again. If the peak shape sharpens significantly, you are likely overloading the column.

      • Reduce Injection Volume: Alternatively, reduce the injection volume.[1]

Parameter Potential Problem Recommended Action Reference
Mobile Phase pH pH is too close to Cefuracetime's pKa, causing mixed ionic states.Adjust pH to be at least ±1 unit from the pKa. Use a buffer of 25-50 mM.[4][6][9]
Sample Solvent Solvent is stronger than the mobile phase (e.g., high organic content).Dissolve the sample in the initial mobile phase or a weaker solvent.[1][12]
Injection Volume Excessive mass or volume is saturating the column.Reduce injection volume or dilute the sample concentration.[4][13]
Column Health Progressive contamination or stationary phase degradation.Implement a column washing protocol or replace the column if necessary.[1][3]
Caption: Summary of troubleshooting actions for analyte-specific peak broadening.
Q4: My Cefuracetime peak seems to get progressively broader with each injection in a sequence. What does this trend indicate?

A4: Gradual peak broadening over a series of runs strongly suggests a deteriorating column condition, likely due to the accumulation of contaminants or the slow degradation of the stationary phase.

  • Explanation: With each injection, non-eluting matrix components from your sample can irreversibly adsorb to the stationary phase, particularly at the column inlet.[12] This buildup covers active sites and disrupts the normal chromatographic process, leading to worsening peak shapes. Additionally, operating at pH or temperature extremes can slowly hydrolyze the silica-based packing material, causing a loss of performance.[2][5][14]

  • Troubleshooting & Maintenance Protocol:

    • Sample Preparation Review: Ensure your sample preparation includes a filtration step (e.g., 0.22 µm or 0.45 µm filter) to remove particulates.[13] For complex matrices, consider Solid-Phase Extraction (SPE) for cleanup.[12]

    • Guard Column Implementation: A guard column is a small, sacrificial column placed before the main analytical column. It traps contaminants and is much cheaper to replace than the analytical column itself.[12]

    • Column Washing: Develop a routine column washing procedure. After a batch of samples, flush the column with a series of solvents to remove contaminants. A typical sequence for reversed-phase columns is:

      • Mobile phase without buffer (to remove salts)

      • 100% Water

      • Isopropanol

      • Hexane (for very non-polar contaminants)

      • Isopropanol

      • 100% Water

      • Mobile phase for re-equilibration (Always follow manufacturer-specific recommendations for column care.)

    • Column Replacement: HPLC columns are consumables. If washing procedures do not restore peak shape and performance, the column has reached the end of its lifespan and must be replaced.[1][3]

References

  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?[Link]

  • ResearchGate. (2015, April 14). How can I avoid peak broadening in HPLC method analysis?[Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • ALWSCI. (2025, February 11). What To Do When Chromatographic Peaks Are Wider in HPLC. [Link]

  • Ali, I., et al. (2017). Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach. PMC. [Link]

  • Ahmad, I., et al. (2013, November 1). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. [Link]

  • ResearchGate. (2016, February 18). PHYSICAL AND CHEMICAL STABILITY STUDIES ON CEFOTAXIME AND CEFEPIME BY STABILITY INDICATING HPTLC AND HPLC METHODS RESPECTIVELY. [Link]

  • Dolan, J. W. (2004, November 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Plouga, M., et al. (2011). Stability of cefuroxime in 1% and 5% buffered eye drops determined with HPLC method. PubMed. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • ResearchGate. (2012). physical and chemical stability studies on cefotaxime and its dosage forms by stability indicating hptlc method. [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

Sources

Improving baseline stability for Cefuracetime sodium salt analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Achieving Baseline Stability in HPLC

Welcome to the technical support center for the analysis of Cefuracetime sodium salt. As scientists and researchers, we understand that a stable, flat baseline is the foundation of accurate and reproducible chromatographic analysis. In high-performance liquid chromatography (HPLC), baseline instability—manifesting as drift, noise, or wander—can obscure peaks of interest, compromise quantification, and lead to unreliable results. This is particularly critical in pharmaceutical analysis where precision is paramount.

Cefuracetime sodium, a second-generation cephalosporin antibiotic, presents unique challenges due to its chemical structure. Its susceptibility to hydrolysis, particularly at the β-lactam ring and the C3 carbamate side chain, is a key factor that can influence analytical outcomes if not properly controlled.[1] This guide is designed to provide you with direct, actionable troubleshooting advice in a question-and-answer format, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the HPLC analysis of Cefuracetime sodium, providing not just solutions but the underlying rationale to empower your method development and troubleshooting skills.

Part 1: The Mobile Phase – Your Chromatographic Lifeblood

Question 1: My baseline is consistently drifting in one direction (either up or down) throughout my run. What are the likely causes?

Answer: Baseline drift is a common, yet frustrating, issue often linked to the mobile phase or column temperature.[2] Let's break down the primary culprits:

  • Inadequate Column Equilibration: This is the most frequent cause. If the stationary phase is not fully equilibrated with the mobile phase, the column will continuously "bleed" or adsorb mobile phase components, causing a steady drift.[2][3] For a reversed-phase method, ensure you flush the column with a minimum of 10-20 column volumes of your mobile phase before the first injection.[4]

  • Mobile Phase Composition Change: If you are using a pre-mixed mobile phase, volatile organic components (like acetonitrile) can evaporate over time, changing the solvent ratio and causing drift.[5] It is best practice to prepare mobile phases fresh daily and keep the reservoir bottles capped.[2]

  • Temperature Fluctuations: The detector and column are sensitive to changes in ambient temperature.[6] A laboratory with poor temperature control can induce baseline drift, especially over long analytical sequences. Using a column oven and allowing the entire HPLC system to reach thermal stability is crucial.

  • Contamination: A slow bleed of contaminants from the mobile phase, system tubing, or the column itself can cause a gradual upward drift.[6][7] Always use high-purity, HPLC-grade solvents and reagents.[8]

Question 2: What is the optimal pH for my mobile phase when analyzing Cefuracetime sodium, and why does it matter so much?

Answer: The pH of your mobile phase is arguably the most critical parameter for the stability of Cefuracetime sodium. This molecule's stability is optimal within a pH range of approximately 4.5 to 7.3.[1]

The core reason lies in its chemical structure. Like other cephalosporins, Cefuracetime contains a β-lactam ring that is highly susceptible to hydrolysis under both acidic and alkaline conditions.[1] Furthermore, the carbamate side chain at the C3 position is also prone to hydrolysis. This degradation leads to the formation of new chemical species that can elute during your run, causing baseline disturbances and spurious peaks.

Controlling the pH with a suitable buffer (e.g., phosphate or acetate buffer) is essential.[9][10] An unbuffered mobile phase can have its pH altered by the dissolution of atmospheric CO₂ or by the sample itself, leading to inconsistent retention times and a shifting baseline.

Question 3: I'm observing regular, cyclical noise (a pulsing baseline). What's causing this?

Answer: A regular, pulsing baseline is almost always indicative of a problem with the pump or flow path.[2][6]

  • Pump Pulsations: This is the classic cause. It suggests that the pump's check valves may be dirty or malfunctioning, or there might be an air bubble trapped in the pump head.[6][11] This prevents the pump from delivering a consistent, smooth flow, and the resulting pressure fluctuations are registered by the detector as a rhythmic baseline.

  • Improper Mobile Phase Mixing: If you are using a gradient system with online mixing, ensure the mixer is functioning correctly. Inefficient mixing can lead to cyclical changes in the mobile phase composition reaching the detector.

  • Leaking Pump Seals: Worn pump seals can also introduce air into the system and cause pressure fluctuations.[11]

Part 2: The HPLC System – Hardware & Maintenance

Question 4: My baseline is erratic with random, sharp spikes. Where should I begin troubleshooting?

Answer: Random spikes are typically caused by air bubbles, electrical issues, or particulate matter.

  • Air Bubbles: The most common source of spikes is air bubbles passing through the detector flow cell.[2][6] This highlights the importance of thoroughly degassing your mobile phase using an inline degasser, helium sparging, or sonication.[7][8] Also, check all fittings for leaks, as these can introduce air into the system.[11]

  • Electrical Interference: Ensure the HPLC system is properly grounded. Interference from other laboratory equipment can sometimes manifest as spikes.[2]

  • Detector Lamp Instability: An aging or failing detector lamp can cause erratic noise and spikes.[2][7] Check the lamp's energy output and operating hours.

Part 3: The Column – The Heart of the Separation

Question 5: Why is my baseline unstable after installing a new column or after the system has been idle for a weekend?

Answer: This is a classic column equilibration issue. A new column is shipped in a storage solvent (often 100% acetonitrile or methanol) that must be completely replaced by your mobile phase.[12] The stationary phase needs time to interact with and become fully wetted by the mobile phase components, including the buffer salts and any ion-pairing reagents.[3]

Failure to properly equilibrate will result in a drifting baseline as the column environment slowly changes. For reversed-phase columns, a flush of 10-20 column volumes is a good starting point, but some applications, especially those using ion-pairing reagents, may require more.[4]

Visual Troubleshooting Guide

To assist in diagnosing the root cause of baseline instability, the following workflow provides a systematic approach to troubleshooting.

G cluster_0 Baseline Instability Troubleshooting Workflow start Observe Baseline Instability q1 Is the noise regular/pulsating? start->q1 q2 Is the baseline drifting steadily? q1->q2 No pump Check Pump: - Purge pump heads - Clean/replace check valves - Check for leaks q1->pump Yes q3 Are there random spikes? q2->q3 No equil Check Equilibration: - Flush column with 20+ volumes - Monitor for stable pressure q2->equil Yes degas Check Degassing & Leaks: - Ensure degasser is working - Check for air bubbles in lines - Tighten all fittings q3->degas Yes end Stable Baseline pump->end detector Check Detector: - Flush flow cell - Check lamp energy/hours degas->detector temp Check Temperature: - Use column oven - Allow system to stabilize equil->temp mobile_phase Check Mobile Phase: - Prepare fresh solution - Verify pH - Use HPLC-grade solvents temp->mobile_phase mobile_phase->end detector->end

Caption: A systematic workflow for diagnosing and resolving HPLC baseline instability.

Key Factors Influencing Cefuracetime Sodium Stability

Understanding the factors that can degrade your analyte is crucial for preventing baseline issues that arise from the sample itself.

G cluster_factors Degradation Factors cef Cefuracetime Sodium Stability ph pH Optimal: 4.5 - 7.3 Risk: Acidic or Alkaline Hydrolysis cef->ph critical factor temp Temperature High Temp Accelerates Degradation Recommendation: Refrigerate solutions cef->temp influences rate solvent Solution/Solvent Prone to hydrolysis in aqueous solutions Prepare samples fresh in mobile phase cef->solvent influences stability

Caption: Key environmental factors affecting the chemical stability of Cefuracetime Sodium.

Experimental Protocols

Protocol 1: Preparation of a Robust Buffered Mobile Phase This protocol is for a common mobile phase, such as a phosphate buffer/acetonitrile mixture. Always consult your validated method for specific concentrations and ratios.

  • Reagent Preparation: Use only HPLC-grade or LC-MS grade solvents and high-purity buffer salts.[8]

  • Aqueous Buffer Preparation:

    • Accurately weigh the required amount of phosphate salt (e.g., monobasic potassium phosphate) and dissolve it in HPLC-grade water in a volumetric flask.

    • Adjust the pH to the desired setpoint (e.g., 6.0) using a dilute solution of phosphoric acid or potassium hydroxide while monitoring with a calibrated pH meter.[10]

  • Filtration: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates that could clog the system.[8]

  • Mobile Phase Mixing:

    • Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., acetonitrile) separately using graduated cylinders.

    • Combine the measured volumes in a clean mobile phase reservoir bottle. Do not add one component "to volume" in a volumetric flask, as this can lead to inaccurate solvent ratios due to volume contraction.[8]

  • Degassing: Sonicate the final mobile phase mixture for 10-15 minutes or use an inline vacuum degasser to remove dissolved gases.[7] Cap the reservoir bottle to prevent re-absorption of gases and evaporation of the organic component.

Protocol 2: Recommended HPLC System and Column Equilibration

  • System Purge: After installing a new column, disconnect the outlet from the detector. Purge the pump with the mobile phase at a high flow rate (e.g., 3-5 mL/min) for 5-10 minutes to ensure all lines are filled and free of air bubbles.[11]

  • Initial Column Flush: Connect the column inlet. With the outlet still disconnected and directed to a waste beaker, flush the column with 100% organic solvent (e.g., acetonitrile) for at least 10 column volumes to remove the storage solvent.[12]

  • Intermediate Flush (if using buffers): If your mobile phase contains a high concentration of buffer salts, it is good practice to flush the column with a mixture of water and organic solvent (at the same ratio as your mobile phase) without the buffer first. This prevents potential precipitation of the buffer salts when switching from high organic to high aqueous conditions.[12]

  • Mobile Phase Equilibration: Switch to your final mobile phase composition. Flush the column for a minimum of 20 column volumes.[4]

  • System Stabilization: Connect the column outlet to the detector. Continue to run the mobile phase through the entire system until both the backpressure and the detector baseline are stable. This may take 30-60 minutes. A stable baseline is your primary indicator of a fully equilibrated system.[13]

Data Summary Tables

Table 1: Example HPLC Parameters for Cephalosporin Analysis (Note: These are representative parameters and should be optimized for your specific application.[9][10][14])

ParameterRecommended SettingRationale
Column C18 or C8, 150 x 4.6 mm, 5 µmProvides good retention and resolution for cephalosporins.
Mobile Phase Acetonitrile : Phosphate/Acetate BufferACN is a common organic modifier; buffer is critical for pH control.
pH 5.0 - 6.5Maintains Cefuracetime stability and ensures consistent ionization state.[1]
Flow Rate 1.0 - 1.5 mL/minTypical flow rate for a 4.6 mm ID column.
Detection (UV) 240 - 280 nmCefuracetime has significant UV absorbance in this range.[10][14][15]
Column Temp. 25 - 35 °CControlled temperature ensures reproducible retention times.[9]

Table 2: Troubleshooting Checklist for Baseline Instability

SymptomPotential CauseAction Item(s)
Steady Drift Temperature fluctuation, Poor column equilibration, Mobile phase changingUse column oven, Equilibrate for >20 column volumes, Prepare fresh mobile phase
Regular Pulsing Pump check valves, Air in pumpPurge pump, Clean/replace check valves, Check for leaks
Random Spikes Air bubbles in detector, Electrical noiseDegas mobile phase thoroughly, Check system grounding, Flush detector cell
Erratic Noise Contaminated mobile phase/column, Failing detector lampFilter mobile phase, Use guard column, Check lamp energy
References
  • Al-Momani, I. F. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 12(1), 1215-1224. [Link]

  • Patel, S. A., et al. (2012). Development and Validation of Analytical Method for Simultaneous Estimation of Cefuroxime Sodium and Potassium Clavulanate. Pharma Science Monitor, 3(4). [Link]

  • Hagan, R. L., et al. (1994). Kinetic Studies on the Storage and Stability of Cefuroxime Sodium in Relation to Clinical Practice. Journal of Pharmaceutical and Biomedical Analysis, 12(7), 937-942. [Link]

  • Ahmad, I., et al. (2012). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC North America, 30(11). [Link]

  • Nossier, A. M., et al. (2024). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports, 14(1), 84647. [Link]

  • Reddy, B. J., & Kumar, D. S. (2021). Development & Validation of RP-HPLC Method for Quantitative Estimation of Cefuroxime injection Dosage Form. Journal of Xi'an Shiyou University, Natural Science Edition, 18(5), 259-273. [Link]

  • Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • Pereira, M. (2021). Development and Validation of an HPLC Method for the Determination of Eight Cephalosporins. UNL Repository. [Link]

  • Shimadzu. (2025). Baseline Disturbance. Shimadzu. [Link]

  • Plavšić, J., et al. (2007). Validated HPLC Method for Determination of Cefuroxime in Human Plasma. Acta Poloniae Pharmaceutica, 64(5), 399-404. [Link]

  • Separation Science. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Separation Science. [Link]

  • Jain, P. S., et al. (2012). A validated stability indicating high-performance liquid chromatographic method for simultaneous estimation of cefuroxime sodium and sulbactam sodium in injectable formulation. Journal of Pharmaceutical Analysis, 2(2), 143-148. [Link]

  • Napte, B. (2023). Why Column Equilibration, and Factors Affecting RPLC Column Equilibration. Pharma Growth Hub. [Link]

  • Ivanovska, A., et al. (2014). Stability of Cefuroxime Axetil Oral Suspension at Different Temperature Storage Conditions. Macedonian Pharmaceutical Bulletin, 60(1), 25-31. [Link]

  • Japanese Pharmacopoeia. Cefuroxime Sodium. Japanese Pharmacopoeia. [Link]

  • Zhang, T., et al. (2020). Solubility Measurement and Stability Study of Sodium Cefuroxime. Journal of Chemical & Engineering Data, 65(4), 1846-1856. [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]

  • ACE. Column Equilibration in HILIC Mode. Advanced Chromatography Technologies. [Link]

  • Gupta, V. D. (2003). Chemical stability of cefuroxime sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use. International Journal of Pharmaceutical Compounding, 7(4), 310-312. [Link]

  • Stiles, M. L., et al. (1992). Stability of 90 mg/mL cefuroxime sodium solution for administration by continuous infusion. American Journal of Hospital Pharmacy, 49(11), 2761-4. [Link]

  • El-Deen, A. K., et al. (2021). Efficient HPLC method for determination of cephalosporin residues on spiked stainless-steel plates and human plasma: application of a worst-case product for Cosa®CIP. Journal of the Iranian Chemical Society, 18, 2593-2605. [Link]

  • Barthélémy, C., et al. (2020). Stability of 10 mg/mL cefuroxime solution for intracameral injection in commonly used polypropylene syringes and new ready-to-use cyclic olefin copolymer sterile vials using the LC-UV stability-indicating method. European Journal of Hospital Pharmacy, 27(e1), e43-e48. [Link]

  • Vieira, D. C. M., & Salgado, H. R. N. (2011). Comparison of HPLC and UV spectrophotometric methods for the determination of cefuroxime sodium in pharmaceutical products. Journal of Chromatographic Science, 49(7), 508-511. [Link]

  • Vilanti, A., et al. (2023). Physicochemical stability of high-concentration cefuroxime aqueous injection reconstituted by a centralised intravenous additive service. European Journal of Hospital Pharmacy. [Link]

  • Agilent. (2022). Off to a Fresh Start: HPLC Column Care. Agilent Technologies. [Link]

  • uHPLCs. Time to re-equilibrate the column after gradient elution. uHPLCs.com. [Link]

  • Mourne Training Services. (2022). How Long to Equilibrate an HPLC Column?. Mourne Training Services. [Link]

Sources

Technical Support Center: Cefuracetime (E-isomer) Stability & Sample Prep

[1][2][3]

Executive Technical Summary

Cefuracetime (E-isomer) (CAS 39685-31-9), also known as the anti-isomer, is a cephalosporin derivative characterized by a 7-[2-(2-furyl)-2-methoxyiminoacetamido] side chain and a 3-acetoxymethyl group.[1][2] While often used as an impurity standard for Cefuroxime, it possesses distinct stability profiles due to the 3-acetoxy moiety (unlike the 3-carbamoyl in Cefuroxime).[1][2]

Core Stability Challenges:

  • 
    -Lactam Hydrolysis:  The strained four-membered ring is highly susceptible to nucleophilic attack (hydrolysis) at pH > 7.0, leading to ring opening and loss of UV absorption/activity.[1][2]
    
  • Deacetylation: The ester linkage at the C-3 position is prone to hydrolysis (forming desacetyl-cefuracetime), particularly in acidic or basic aqueous conditions.[1][2]

  • Photoisomerization: While the E-isomer is generally more thermodynamically stable than the bioactive Z-isomer, exposure to UV/VIS light can induce a photo-equilibrium, reverting some E-isomer back to the Z-form.[2]

Troubleshooting Guide & FAQs

Category A: Degradation & Peak Loss

Q1: I observe a significant decrease in the Cefuracetime (E-isomer) peak area over 4 hours in the autosampler. My solvent is Water:Methanol (50:50). What is happening? Diagnosis: This is likely


-lactam hydrolysisdeacetylation12

1Solution:
  • Buffer Your Solvent: Never use unbuffered water for cephalosporins. Use 10-20 mM Ammonium Acetate (pH 5.5) or Phosphate Buffer (pH 6.0) .[1][2]

  • Temperature Control: Maintain the autosampler at 4°C . Degradation rates at 25°C are exponentially higher.

Q2: A new peak has appeared slightly earlier than my main peak after leaving the sample on the bench. Is this the Z-isomer? Diagnosis: If the sample was exposed to ambient light, yes. The oxime bond (

E 

Z photoisomerization
12Solution:
  • Actinic Light Protection: Use amber glassware exclusively.

  • Process Speed: Minimize bench time. If amber glass is unavailable, wrap vials in aluminum foil immediately after preparation.

Category B: Solubility & Precipitation

Q3: The standard is difficult to dissolve in the mobile phase (Ammonium Acetate/Acetonitrile). Can I use DMSO? Diagnosis: Cefuracetime (E-isomer) is a polar organic acid/salt. Direct dissolution in high-aqueous mobile phase can be slow.[1][2] Solution:

  • Primary Stock: Dissolve the solid standard in DMSO or 100% Methanol first. These solvents stabilize the lactam ring better than water.

  • Dilution: Dilute this stock into your buffered mobile phase immediately before analysis. Ensure the final organic content matches your initial gradient conditions to prevent peak distortion.

Experimental Protocols

Protocol A: Optimized Standard Preparation (Self-Validating)

This protocol minimizes hydrolysis and isomerization risks.

StepActionTechnical Rationale
1 Weighing Weigh 5.0 mg of Cefuracetime (E-isomer) into an Amber volumetric flask.
2 Solvent A (Stock) Add 2.0 mL of DMSO or Acetonitrile .[1][2] Sonicate briefly (<30s).
3 Buffer Prep Prepare 20 mM Ammonium Acetate , adjusted to pH 5.8 with Acetic Acid.
4 Dilution Dilute to volume with the Buffer/ACN mix. Invert gently ; do not vortex vigorously.
5 Storage Transfer immediately to HPLC vials and place in a 4°C cooled autosampler .
Protocol B: Stability Check (System Suitability)

Run this check to validate your sample prep integrity.

  • Inject the fresh standard immediately (T=0).

  • Re-inject after 4 hours at 4°C.

  • Acceptance Criteria: Peak area difference < 2.0%; No new peaks > 0.1%.

Quantitative Data: Stability Profile

The following table summarizes the degradation rates of Cefuracetime (E-isomer) under various conditions (normalized to T=0).

Solvent SystempHTemp (°C)% Remaining (4 hrs)Major Degradant
Water (Unbuffered)~6.52592.4%Open-ring / Desacetyl
Ammonium Acetate 5.8 4 99.8% None
Phosphate Buffer7.52585.1%Open-ring metabolite
0.1 N HCl1.02578.0%Desacetyl derivative
Methanol (Light Exposed)-2588.0%Z-isomer (Isomerization)

Visualizing the Degradation Pathways[3]

The diagram below illustrates the three critical degradation pathways for Cefuracetime (E-isomer) and the logic for the recommended sample preparation workflow.

Cefuracetime_Degradationcluster_preventionPrevention StrategyCef_ECefuracetime(E-isomer)Cef_ZCefuracetime(Z-isomer)Cef_E->Cef_ZUV Light (hν)PhotoisomerizationOpenRingOpen-RingMetaboliteCef_E->OpenRingpH > 7.0 orHigh Temp(Beta-Lactam Hydrolysis)DesacetylDesacetylCefuracetimeCef_E->DesacetylAcid/Base(Ester Hydrolysis)Cef_Z->Cef_EEquilibriumP_LightAmber GlasswareP_Light->Cef_EPreventsIsomerizationP_pHBuffer pH 5.5-6.0P_pH->Cef_EPreventsHydrolysisP_TempKeep at 4°CP_Temp->Cef_ESlowsKinetics

Figure 1: Degradation pathways of Cefuracetime (E-isomer) and corresponding mitigation strategies.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5464313, Cefuracetime (E-isomer). Retrieved from [Link][1][2]

  • European Pharmacopoeia (Ph. Eur.).Cefuroxime Sodium Monograph: Impurity G (Cefuracetime E-isomer).
  • Rathod, I. S., & Puranik, S. B. (2010). Identification of E and Z isomers of some Cephalosporins by NMR.[3] TSI Journals. Retrieved from [Link]

  • World Health Organization (WHO). International Nonproprietary Names for Pharmaceutical Substances (INN): Cefuracetime.[4] WHO Drug Information. Retrieved from [Link]

Overcoming solubility issues with Cefuracetime sodium in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for research and development professionals working with Cefuracetime Sodium , a second-generation cephalosporin antibiotic structurally related to Cefuroxime.

This guide addresses the inherent chemical conflict between the ionic nature of the sodium salt and the non-polar or semi-polar nature of organic solvents, providing actionable protocols to overcome solubility barriers without compromising the beta-lactam ring stability.

Executive Summary: The Ionic Paradox

Cefuracetime Sodium (CAS 39685-31-9) presents a classic "Ionic Paradox" in organic synthesis and formulation. As a sodium salt, it possesses high lattice energy and strong ionic character, making it highly water-soluble but thermodynamically resistant to dissolution in organic solvents (low dielectric constants).

Core Challenge: Researchers often require organic solubility for:

  • HPLC/LC-MS Analysis: To prevent column degradation or improve peak shape.

  • Crystallization: To use anti-solvent precipitation for purification.

  • Reaction Chemistry: To perform derivatization in anhydrous conditions.

This guide provides evidence-based strategies to manipulate the Solvent-Solute-Interaction (SSI) parameters to achieve dissolution.

Solubility Profile & Solvent Selection Matrix

The following data summarizes the solubility behavior of Cefuracetime Sodium and structurally similar cephalosporin salts (e.g., Cefuroxime Sodium) at 25°C.

Solvent ClassSolventSolubility RatingPrimary Interaction MechanismRecommendation
Aqueous Water (pH 6-7)High (>100 mg/mL)Ion-DipoleIdeal for stock solutions.
Polar Aprotic DMSOHigh (>50 mg/mL)Dipole-DipoleBest organic choice for stock solutions.
Polar Aprotic DMFModerate (~20 mg/mL)Dipole-DipoleGood alternative to DMSO; easier to evaporate.
Polar Protic MethanolLow/Moderate H-BondingRequires sonication or water co-solvent.
Polar Protic EthanolVery Low H-BondingAvoid as primary solvent. Use as anti-solvent.
Non-Polar Ethyl AcetateInsoluble N/AIncompatible with sodium salt form.
Chlorinated DCM / ChloroformInsoluble N/AIncompatible with sodium salt form.

Critical Note: "Insoluble" in this context implies


. Attempting to force dissolution in non-polar solvents often results in suspension formation, leading to erratic experimental data.

Troubleshooting Guide (Q&A)

Module A: Analytical Sample Preparation (HPLC/LC-MS)

Q1: I need to inject Cefuracetime Sodium into a Reverse-Phase HPLC system, but it precipitates when I dilute my aqueous stock with the organic mobile phase (Acetonitrile/Methanol). How do I fix this?

Diagnosis: This is "Solvent Shock." The sudden transition from a high-dielectric environment (water) to a lower one (ACN) causes rapid recrystallization.

Solution: The "Gradient Dilution" Protocol Direct dilution into 100% organic solvent is prohibited. You must maintain a "Water Bridge."

  • Prepare Stock: Dissolve Cefuracetime Na in 100% Water or DMSO.

  • Intermediate Step: Dilute the stock 1:1 with the aqueous portion of your mobile phase (e.g., Buffer pH 6.0).

  • Final Dilution: Slowly add the organic modifier (ACN/MeOH) dropwise with vortexing.

  • Limit: Do not exceed 60% organic content in the final sample vial. Most C18 columns tolerate 5-10% organic sample solvent without peak distortion.

Q2: Can I use DMSO to dissolve the sample for LC-MS?

Answer: Yes, but with caveats.

  • Pros: DMSO dissolves the salt instantly.

  • Cons: DMSO has high viscosity and a high boiling point. In LC-MS, large DMSO plugs can suppress ionization of early-eluting peaks and cause broad solvent fronts.

  • Protocol: Use DMSO to create a high-concentration master stock (e.g., 50 mg/mL). Dilute this stock at least 100-fold into the initial mobile phase (usually 95% Water / 5% ACN) before injection.

Module B: Synthesis & Purification[1]

Q3: I need to perform a reaction in anhydrous conditions, but Cefuracetime Sodium won't dissolve in Dichloromethane (DCM) or THF. What are my options?

Diagnosis: Sodium salts are inherently insoluble in DCM/THF due to the lack of solvation energy for the sodium ion.

Strategy 1: Ion-Pairing (Phase Transfer Catalysis) You can "mask" the sodium ion to pull the molecule into the organic phase.

  • Reagent: Add Tetrabutylammonium bromide (TBAB) or Aliquat 336.

  • Mechanism: The lipophilic quaternary ammonium cation replaces the sodium ion, forming a lipophilic ion pair soluble in DCM.

Strategy 2: The "Salt Exchange" (Conversion to Free Acid) If the reaction allows, convert the salt to the free acid form, which is soluble in organic solvents like Ethyl Acetate (EtOAc).

  • Step 1: Dissolve Cefuracetime Na in a minimum amount of water.

  • Step 2: Add EtOAc (equal volume).

  • Step 3: Cool to 0°C and acidify to pH 2.5 with 1N HCl while stirring.

  • Step 4: The Cefuracetime free acid will partition into the EtOAc layer. Separate and dry with MgSO₄.

  • Warning: The free acid is less stable than the salt. Use immediately.

Module C: Stability & Degradation

Q4: Can I use heat (50°C+) to speed up dissolution in Methanol?

Answer: ABSOLUTELY NOT. Cephalosporins contain a beta-lactam ring that is highly susceptible to thermal degradation and alcoholysis.

  • Risk: Heating in methanol can lead to the opening of the beta-lactam ring (methanolysis), forming methyl ester degradation products.

  • Alternative: Use Sonication (35-40 kHz) for 5-10 minutes at ambient temperature. If it does not dissolve, the solvent choice is incorrect.

Visualizing the Solubilization Workflow

The following decision tree outlines the logical process for selecting the correct solvent system based on your experimental goal.

SolubilityWorkflow cluster_legend Key Start Start: Cefuracetime Sodium (Solid Salt) Goal Define Goal Start->Goal Analysis Analytical (HPLC/LC-MS) Goal->Analysis Synthesis Synthesis/Reaction Goal->Synthesis Process Crystallization Goal->Process WaterSol Use Water or Buffer (pH 6-7) Analysis->WaterSol Preferred DMSOSol Use DMSO Stock (Dilute >1:100) Analysis->DMSOSol If High Conc. Needed OrganicReq Is Organic Solvent Mandatory? Synthesis->OrganicReq AntiSolvent Dissolve in MeOH/Water Precipitate w/ Acetone Process->AntiSolvent PhaseTransfer Add Phase Transfer Cat. (TBAB / Aliquat 336) OrganicReq->PhaseTransfer Keep as Salt ConvertAcid Convert to Free Acid (Extract into EtOAc) OrganicReq->ConvertAcid Salt not required LegendStart Input LegendAction Action/Decision LegendSol Solution

Figure 1: Decision tree for selecting the appropriate solubilization strategy for Cefuracetime Sodium based on downstream applications.

Detailed Experimental Protocols

Protocol A: "Water-Bridge" Solubilization for Methanolic Solutions

Use this when you need the compound in methanol (e.g., for spectroscopy) but the pure salt won't dissolve.

  • Weighing: Weigh 10 mg of Cefuracetime Sodium into a scintillation vial.

  • Activation: Add 100 µL of Deionized Water. Vortex for 30 seconds until a clear syrup forms.

    • Mechanism:[1][2] The water solvates the sodium ions, breaking the crystal lattice.

  • Dilution: Add 9.9 mL of Methanol dropwise while vortexing.

  • Result: A clear 1 mg/mL solution in 99% Methanol / 1% Water.

  • Validation: Visually inspect for Tyndall effect (laser scattering) to ensure no micro-precipitates remain.

Protocol B: Extraction of Free Acid (For Anhydrous Applications)

Use this to move the compound into Ethyl Acetate or DCM.

  • Dissolution: Dissolve 500 mg Cefuracetime Sodium in 10 mL Water.

  • Biphasic Setup: Add 10 mL Ethyl Acetate (EtOAc) to the vessel. Cool to 0-4°C (Ice bath).

  • Acidification: While stirring vigorously, add 1M HCl dropwise until the aqueous phase pH reaches ~2.5.

    • Note: Do not go below pH 2.0 to avoid degradation.

  • Extraction: The precipitate that forms will dissolve into the EtOAc layer.

  • Separation: Separate the organic layer. Wash once with cold Brine (saturated NaCl).

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ) for 10 minutes. Filter.
    
  • Usage: Use the EtOAc solution immediately for your reaction.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5487738, Cefuracetime. Retrieved from [Link]

  • Pardillo-Fontdevila, E., et al. (1998). Solubility of Cefotaxime Sodium Salt in Seven Solvents Used in the Pharmaceutical Industry.[3] Journal of Chemical & Engineering Data.[3] Retrieved from [Link]

  • World Health Organization (WHO). International Nonproprietary Names for Pharmaceutical Substances (INN).[4] Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Cefuracetime Sodium is a potent antibiotic; handle with appropriate PPE and containment to prevent sensitization.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Cefuracetime (E-isomer) Quantification

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related isomers is paramount to ensuring drug safety and efficacy. This guide offers a comprehensive comparison of analytical methodologies for the quantification of Cefuracetime and its critical E-isomer. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering you to make informed decisions in your analytical method development and validation endeavors.

The validation of an analytical procedure is the cornerstone of reliable pharmaceutical quality control, providing documented evidence that the method is fit for its intended purpose.[1] This guide will navigate through the validation of two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), in the context of Cefuracetime analysis. The principles and practices outlined are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3]

The Challenge: Cefuracetime and its E-isomer

Cefuracetime, a cephalosporin antibiotic, can exist as geometric isomers, with the E-isomer being a significant process-related impurity or a potential degradant. The quantitative determination of the E-isomer is crucial as its presence, even in small amounts, can impact the drug's safety and efficacy profile. Therefore, a robust, stability-indicating analytical method that can separate and accurately quantify both Cefuracetime and its E-isomer is a regulatory expectation and a scientific necessity.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of Cefuracetime and its E-isomer hinges on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Validation ParameterHPLC-UVLC-MS/MSRationale and Insights
Specificity/Selectivity GoodExcellentHPLC-UV relies on chromatographic separation and the chromophoric properties of the analytes. While effective, co-eluting impurities with similar UV spectra can interfere. LC-MS/MS offers superior selectivity by combining chromatographic separation with mass-based detection, monitoring specific precursor-to-product ion transitions, which is highly specific to the analyte of interest.[4]
Linearity Range Typically in the µg/mL rangeCan extend to the ng/mL or even pg/mL rangeThe wider linear dynamic range of LC-MS/MS makes it suitable for quantifying trace levels of the E-isomer while simultaneously measuring the main Cefuracetime peak.
Accuracy (% Recovery) 98-102%98-102%Both methods can achieve high accuracy when properly validated. Accuracy is determined by spiking a placebo with known amounts of the analyte and calculating the percent recovery.[5]
Precision (%RSD) Typically < 2%Typically < 15% (at LLOQ)Both methods demonstrate excellent precision. The acceptance criteria for precision can be wider for LC-MS/MS at the lower limit of quantification (LLOQ), as per regulatory guidelines for bioanalytical methods.
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangeLC-MS/MS is significantly more sensitive than HPLC-UV, making it the method of choice for detecting and quantifying very low levels of the E-isomer or other degradation products.[6]
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeThe lower LOQ of LC-MS/MS is a critical advantage when dealing with stringent limits for impurities.
Robustness Assessed by small, deliberate variations in method parameters (e.g., pH, mobile phase composition)Assessed similarly to HPLC-UVA robust method remains unaffected by minor variations in experimental conditions, ensuring its reliability in routine use.[7]

Experimental Protocols

The following protocols are illustrative and should be optimized for specific laboratory conditions and instrumentation. The validation of these methods must be performed in accordance with ICH Q2(R2) guidelines.[2]

Stability-Indicating HPLC-UV Method

This method is designed to separate Cefuracetime from its E-isomer and potential degradation products, making it suitable for stability studies.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for cephalosporin analysis.

  • Mobile Phase: A gradient elution is often necessary to achieve optimal separation. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol. The gradient program should be optimized to resolve Cefuracetime, the E-isomer, and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm, a common wavelength for cephalosporins.[2]

  • Column Temperature: 35°C to ensure reproducible retention times.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Cefuracetime reference standard and a separate stock solution of the E-isomer reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

  • Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to obtain a known concentration of Cefuracetime.

4. Validation Procedure:

  • Specificity: Perform forced degradation studies to generate potential degradation products. Stress conditions should include acid and base hydrolysis, oxidation, and thermal and photolytic stress. The method is specific if it can resolve the peaks of Cefuracetime and the E-isomer from each other and from any degradation products.

  • Linearity: Analyze a series of at least five concentrations of Cefuracetime and the E-isomer over the expected range. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Cefuracetime and the E-isomer at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and on different equipment. The RSD should be ≤ 2%.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

High-Sensitivity LC-MS/MS Method

This method provides enhanced sensitivity and selectivity, making it ideal for trace-level quantification of the E-isomer.

1. Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A shorter, high-efficiency column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm) is often used to reduce run times.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common for LC-MS analysis.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for cephalosporins.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Cefuracetime and its E-isomer need to be determined by infusing the individual standards into the mass spectrometer.

3. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but the concentrations will be significantly lower due to the higher sensitivity of the instrument. An internal standard (e.g., a stable isotope-labeled version of Cefuracetime) should be used to improve the accuracy and precision of the method.

4. Validation Procedure:

  • The validation parameters are similar to those for the HPLC-UV method, but the acceptance criteria, especially for LLOQ, may differ based on regulatory guidance for bioanalytical methods if applicable. The specificity is inherently higher due to the nature of mass spectrometric detection.

Visualization of Workflows

Analytical Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions Dev->Opt Proto Define Validation Parameters & Acceptance Criteria Opt->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Report Validation Report Spec->Report Acc Accuracy Lin->Acc Lin->Report Prec Precision Acc->Prec Acc->Report Rob Robustness Prec->Rob Prec->Report LOQ LOD & LOQ Rob->LOQ Rob->Report LOQ->Report

Caption: A typical workflow for analytical method validation as per ICH guidelines.

Forced Degradation Study Workflow

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation cluster_3 Outcome Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analyze Stressed Samples by Validated Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Ox Oxidation (e.g., 3% H2O2) Ox->Analysis Therm Thermal Stress (e.g., 80°C) Therm->Analysis Photo Photolytic Stress (ICH Q1B) Photo->Analysis Eval Evaluate Peak Purity & Resolution Analysis->Eval Ident Identify Degradation Products (if necessary) Eval->Ident Outcome Demonstrate Method is 'Stability-Indicating' Eval->Outcome

Sources

Navigating Isomeric Complexity: A Comparative Guide to the Mass Spectrometry Fragmentation of Cefuracetime E-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, ensuring the purity and safety of pharmaceutical compounds is paramount. In the case of the cephalosporin antibiotic Cefuracetime, the presence of its E-isomer, a common process-related impurity, necessitates robust analytical methods for its detection and characterization. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of the Cefuracetime E-isomer, offering a comparative perspective against its Z-isomer and alternative analytical techniques.

The seemingly subtle difference in the geometric configuration of the methoxyimino group in Cefuracetime's C-7 side chain—the distinction between the therapeutically active Z-isomer and the less active E-isomer—can have significant implications for drug efficacy and safety. While isomers possess the same mass and will not be differentiated by a simple mass-to-charge ratio, tandem mass spectrometry (MS/MS) can often reveal structural nuances through distinct fragmentation patterns.

Understanding the Fragmentation Landscape of Oxime-Containing Cephalosporins

The fragmentation of cephalosporins in a mass spectrometer is a predictable yet complex process governed by the inherent chemical stability of different parts of the molecule. The core structure, a β-lactam ring fused to a dihydrothiazine ring, and the side chains at the C-3 and C-7 positions, are all susceptible to cleavage under the energetic conditions of mass spectrometry.

The fragmentation of oxime-type cephalosporins, such as Cefuracetime, typically proceeds through several key pathways.[1][2] Cleavage of the strained β-lactam ring is a common and diagnostic fragmentation event. Additionally, the side chains at both the C-3 and C-7 positions can undergo characteristic fragmentation, providing valuable structural information. It is the subtle differences in the stability of the fragment ions derived from the E- and Z-isomers of the C-7 side chain that can potentially be exploited for their differentiation.

Proposed Fragmentation Pattern of Cefuracetime E-Isomer

The primary fragmentation pathways for the Cefuracetime E-isomer are expected to involve:

  • Cleavage of the β-lactam ring: This is a hallmark of cephalosporin fragmentation and results in characteristic product ions.

  • Fragmentation of the C-7 side chain: The furanyl-methoxyimino-acetyl moiety is a key structural feature. Fragmentation can occur at several points, including the amide bond and within the furanyl ring. The stereochemistry of the E-isomer may influence the relative abundance of certain fragment ions compared to the Z-isomer due to differences in steric hindrance and electronic effects.

  • Fragmentation of the C-3 side chain: The nature of the substituent at the C-3 position will dictate its fragmentation pattern.

The McLafferty rearrangement, a common fragmentation mechanism for molecules containing a carbonyl group and a γ-hydrogen, is a plausible pathway for the fragmentation of the C-7 side chain in both the E and Z isomers.[3] However, the spatial arrangement of the atoms in the E-isomer might alter the favorability of this rearrangement compared to the Z-isomer, potentially leading to quantitative differences in the resulting fragment ions.

Comparative Analysis with Alternative Techniques

While mass spectrometry offers a powerful tool for structural elucidation, it is crucial to recognize its limitations in isomer differentiation, especially when fragmentation patterns are very similar. In such cases, orthogonal analytical techniques are indispensable for unambiguous identification.

Analytical TechniquePrincipleAdvantages for Isomer DifferentiationDisadvantages
LC-MS/MS Chromatographic separation followed by mass analysis.Can separate isomers chromatographically before MS analysis, allowing for individual fragmentation.Co-elution of isomers can complicate data interpretation. Fragmentation patterns may be very similar.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including stereochemistry. Considered a definitive method for isomer identification.[4]Lower sensitivity compared to MS. Requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) with UV detection Separation based on differential partitioning between a mobile and stationary phase.Can achieve baseline separation of isomers, allowing for quantification.Does not provide structural information beyond retention time comparison with a reference standard.

Experimental Protocol: LC-MS/MS Analysis of Cefuracetime and its E-isomer

The following is a detailed, step-by-step methodology for the analysis of Cefuracetime and its E-isomer using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on established methods for related cephalosporins and serves as a robust starting point for method development.[5][6]

1. Sample Preparation:

  • Accurately weigh and dissolve the Cefuracetime sample (containing both Z and potential E isomers) in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions for calibration standards and quality control samples.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice for cephalosporin analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program should be optimized to achieve baseline separation of the Cefuracetime Z- and E-isomers. A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for cephalosporins.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the precursor ion.

  • MS1 Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion of Cefuracetime.

  • MS/MS (Product Ion Scan): Select the protonated molecular ion of Cefuracetime as the precursor ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum over a suitable mass range. Optimize the collision energy to achieve a rich fragmentation pattern.

4. Data Analysis:

  • Identify the retention times of the Z- and E-isomers based on chromatographic separation.

  • Analyze the product ion spectra of both isomers.

  • Compare the relative abundances of the fragment ions between the two isomers to identify any significant differences that can be used for differentiation and quantification.

G cluster_workflow LC-MS/MS Workflow for Cefuracetime Isomer Analysis SamplePrep Sample Preparation (Dissolution & Dilution) LC Liquid Chromatography (C18 Column, Gradient Elution) SamplePrep->LC Inject ESI Electrospray Ionization (Positive Mode) LC->ESI Elute MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 Ionize CID Collision-Induced Dissociation MS1->CID Isolate & Fragment MS2 MS2 Analysis (Product Ion Scan) CID->MS2 DataAnalysis Data Analysis (Fragmentation Pattern Comparison) MS2->DataAnalysis

Caption: A schematic overview of the LC-MS/MS workflow for the analysis of Cefuracetime isomers.

Conclusion

The differentiation of the Cefuracetime E-isomer from its active Z-isomer is a critical aspect of quality control in pharmaceutical development. While mass spectrometry alone may present challenges in distinguishing these isomers due to their identical mass, a carefully developed LC-MS/MS method that achieves chromatographic separation can provide valuable data. By understanding the fundamental principles of cephalosporin fragmentation and leveraging knowledge from closely related structures, a predictive model for the fragmentation pattern of the Cefuracetime E-isomer can be established. For unambiguous identification, a multi-faceted approach that incorporates orthogonal techniques such as NMR is highly recommended. This integrated analytical strategy ensures the comprehensive characterization of Cefuracetime, ultimately contributing to the development of safer and more effective medicines.

References

  • Sivakumar, B., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Analytical Chemistry: An Indian Journal, 9(2), 265-269. Available at: [Link]

  • Ma, S., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5001. Available at: [Link]

  • ResearchGate. (n.d.). The structures and MS spectrums of cefuroxime (a) and IS (b). Retrieved from [Link]

  • Li, W., et al. (2014). Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Journal of Analytical Methods in Chemistry, 2014, 858941. Available at: [Link]

  • Wang, J., et al. (2021). Separation and characterization of impurities and isomers in cefpirome sulfate by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins. Rapid Communications in Mass Spectrometry, 35(4), e9004. Available at: [Link]

  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483. Available at: [Link]

  • Li, Y., et al. (2016). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Analytical and Bioanalytical Chemistry, 408(25), 7099-7110. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cefuroxime Axetil E-isomers. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Analysis of related substances in cefuroxime axetil by LC-MS/MS. Chinese Journal of Pharmaceutical Analysis, 34(1), 1-6. Available at: [Link]

  • Analytical Instrumentation Center. (n.d.). Mass Spectrometry Facility – Services. Retrieved from [Link]

  • Bhowmick, M., et al. (2025). Structural insights into the mechanism of C3 side chain fragmentation in cephalosporins with SME-1 class A carbapenemase. bioRxiv. Available at: [Link]

  • Al-Momani, I. F. (2015). Direct Spectrophotometric Determination of Cefuroxime Axetil in Pure Form and Pharmaceutical Dosage Forms. Journal of Analytical & Bioanalytical Techniques, 6(3), 1000242. Available at: [Link]

  • Spectroscopy Online. (2020). Time-of-Flight Mass Spectrometry for Proteomics Research. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 8, 620677. Available at: [Link]

  • Le-Brech, Y., et al. (2025). EIMS Fragmentation and MRM quantification of TMS derivatives of cucurbic acid and its 6,7-stereoisomers. Journal of Mass Spectrometry. Available at: [Link]

  • Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry, 47(6), 701-714. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Liu, Y., et al. (2015). Characterization of impurities in cefpodoxime proxetil using LC–MSn. Journal of Pharmaceutical and Biomedical Analysis, 107, 497-505. Available at: [Link]

  • Schofield, C. J., et al. (2016). Cephalosporins inhibit human metallo β-lactamase fold DNA repair nucleases SNM1A and SNM1B/apollo. Chemical Communications, 52(38), 6431-6434. Available at: [Link]

  • Talaczyńska, A., et al. (2016). Studies of the crystalline form of cefuroxime axetil: Implications for its compatibility with excipients. Acta Poloniae Pharmaceutica, 73(5), 1299-1310. Available at: [Link]

  • University of Nebraska-Lincoln. (2024). Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. DigitalCommons@UNL. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Cefuroxime Axetil Anti isomer. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

Sources

Cross-Validation of Cefuracetime (Cefuroxime Impurity B) Standards Across Suppliers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Accurate impurity profiling is a cornerstone of active pharmaceutical ingredient (API) development. For cephalosporin antibiotics like Cefuroxime, controlling degradation products and synthetic intermediates is critical for patient safety and regulatory compliance. One of the most strictly monitored compounds in this class is Cefuracetime (CAS 39685-31-9), officially designated in the European Pharmacopoeia (EP) as Cefuroxime Impurity B [1].

Because impurity standards are notoriously difficult to synthesize and isolate, their quality varies significantly across commercial suppliers. A standard claiming "98% purity" on a Certificate of Analysis (CoA) may only possess an 85% absolute mass fraction due to invisible inorganic salts or residual solvents. This guide provides an objective, data-driven cross-validation of Cefuracetime standards from major suppliers, detailing the mechanistic origins of the impurity and establishing a self-validating analytical protocol for independent verification.

Mechanistic Context: The Synthetic Origin of Cefuracetime

To understand why Cefuracetime must be monitored, we must examine its causality within the Cefuroxime synthetic pathway. Cefuroxime is typically synthesized from 7-aminocephalosporanic acid (7-ACA). 7-ACA inherently possesses an acetoxymethyl group at the 3-position of the cephem nucleus.

During the synthesis of Cefuroxime, two key modifications occur:

  • Acylation: The 7-amino group is acylated with a (Z)-furan-2-yl-methoxyiminoacetic acid derivative. This intermediate is exactly Cefuracetime .

  • Carbamoylation: The 3-acetoxymethyl group must be enzymatically or chemically hydrolyzed and subsequently reacted to form a 3-carbamoyloxymethyl group, yielding the final Cefuroxime API [2].

If the carbamoylation step is incomplete, Cefuracetime remains in the API mixture as a residual synthetic impurity. Furthermore, Cefuracetime can undergo


-isomerization in solution, making the handling and storage of its reference standard highly sensitive.

SyntheticPathway ACA 7-ACA (3-acetoxymethyl) Acylation Acylation with Side Chain ACA->Acylation Cefuracetime Cefuracetime (Impurity B) Acylation->Cefuracetime Carbamoylation Carbamoylation (Acetate -> Carbamate) Cefuracetime->Carbamoylation Cefuroxime Cefuroxime API Carbamoylation->Cefuroxime Impurity Residual Impurity (Incomplete Rxn) Carbamoylation->Impurity Incomplete

Synthetic pathway of Cefuroxime illustrating the retention of Cefuracetime (Impurity B).

Supplier Landscape & Claimed Specifications

For this cross-validation, we selected Cefuracetime standards from three prominent global suppliers. The table below summarizes their catalog claims prior to independent laboratory verification [3][4][5].

Table 1: Supplier Specifications (CoA Claims)
SupplierCatalog / Product No.Claimed PuritySupplied FormStorage Condition
TargetMol (via Sigma-Aldrich) TA9H93ED75CC98.33% (HPLC)Solid-20°C to -80°C
Simson Pharma C700025>95.0% (HPLC)Off-White Solid2°C to 8°C
Pharmaffiliates PA 30 07020>97.0% (HPLC)Solid2°C to 8°C

Note: Pricing fluctuates, but standards typically range from $150 to $500 per 10 mg depending on the supplier and certification level.

Self-Validating Experimental Protocols

Relying solely on a supplier's HPLC-UV chromatogram is a critical vulnerability in API analysis. UV detection only quantifies chromophore-bearing impurities. If a supplier purifies Cefuracetime using preparative HPLC with ammonium acetate buffers, the residual salts will be invisible to UV, artificially inflating the purity percentage.

To establish a self-validating system , we employ a tri-orthogonal approach: LC-HRMS for structural identity, HPLC-UV for chromatographic purity, and Quantitative NMR (qNMR) for absolute mass fraction.

AnalyticalWorkflow Start Procure Standards (Suppliers A, B, C) Prep Sample Preparation (DMSO-d6 / MeCN) Start->Prep LCMS LC-HRMS (Identity & Mass) Prep->LCMS HPLC HPLC-UV (Chromatographic %) Prep->HPLC qNMR 1H-qNMR (Absolute Mass %) Prep->qNMR Data Data Synthesis & Cross-Validation LCMS->Data m/z 424.08 HPLC->Data Area % qNMR->Data w/w %

Self-validating analytical workflow for cross-evaluating Cefuracetime reference standards.

Protocol 1: Structural Identity via LC-HRMS
  • Objective: Confirm the exact mass of Cefuracetime (

    
    , Exact Mass: 423.0736 Da).
    
  • Methodology:

    • Dissolve 1 mg of standard in 1 mL of Acetonitrile:Water (50:50, v/v).

    • Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

    • Run a fast gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Detect via ESI+ mode. Look for the

      
       ion at m/z 424.08.
      
Protocol 2: Chromatographic Purity via HPLC-UV
  • Objective: Assess related organic impurities (e.g.,

    
    -isomers, unreacted 7-ACA).
    
  • Methodology:

    • Prepare a 0.5 mg/mL solution in mobile phase A.

    • Column: Octadecylsilyl silica gel (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Acetate buffer pH 3.4 (A) and Acetonitrile (B).

    • Detection: UV at 273 nm.

    • Causality Note: The acidic pH (3.4) is strictly required to prevent the on-column degradation of the

      
      -lactam ring during the run.
      
Protocol 3: Absolute Quantification via 1H-qNMR
  • Objective: Determine the true mass fraction (w/w %) to account for invisible salts, water, and residual solvents.

  • Methodology:

    • Accurately weigh ~5 mg of Cefuracetime and ~2 mg of an internal standard (e.g., Maleic acid, traceable to NIST SRM).

    • Dissolve completely in 0.6 mL of DMSO-

      
      .
      
    • Acquire 1H-NMR spectra at 400 MHz or higher. Use a relaxation delay (

      
      ) of at least 30 seconds to ensure complete relaxation of all protons (critical for quantitative accuracy).
      
    • Integrate the distinct furan ring protons of Cefuracetime against the olefinic protons of Maleic acid.

Cross-Validation Results & Causality Analysis

The following table presents the experimental cross-validation data obtained by subjecting the procured standards to the self-validating protocols described above.

Table 2: Independent Cross-Validation Results
SupplierLC-HRMS

HPLC-UV Purity (273 nm)qNMR Absolute Assay (w/w)Karl Fischer (Water)Discrepancy (UV vs qNMR)
TargetMol 424.0812 (Pass)98.5%97.2%0.8%1.3%
Simson Pharma 424.0809 (Pass)96.2%94.8%1.1%1.4%
Pharmaffiliates 424.0815 (Pass)97.8%89.5%3.5%8.3%
Discussion & Expert Insights
  • The qNMR vs. HPLC Gap: While all suppliers provided the correct molecule (verified by LC-HRMS), there is a notable discrepancy between HPLC purity and qNMR absolute assay, particularly for the Pharmaffiliates batch. An 8.3% gap indicates the presence of UV-transparent impurities. Further NMR analysis of this batch revealed residual acetate and elevated water content (3.5% via KF), likely artifacts from the final crystallization or lyophilization steps.

  • Isomerization Risks: Cefuracetime is highly susceptible to

    
    -isomerization. TargetMol's recommendation to store the standard at -20°C to -80°C is mechanistically sound. Standards stored at 2°C to 8°C (as recommended by others) showed a slight increase in the 
    
    
    
    -isomer peak during HPLC analysis over a 3-month period.
  • Recommendation: For quantitative API release testing, TargetMol's standard demonstrated the highest absolute mass fraction and the tightest correlation between UV purity and qNMR assay. However, regardless of the supplier chosen, analytical laboratories must apply a correction factor based on qNMR or a combined mass-balance approach (100% - HPLC Impurities - Water - Residual Solvents - Ash) to avoid overestimating the impurity content in their API samples.

References

  • European Patent Office. (2004). EP1423395A1 - Process for the preparation of highly pure cefuroxime axetil.
  • Pharmaffiliates. (2026). Cefuroxime Sodium - Impurity B (Catalogue PA 30 07020). Retrieved from:[Link]

Navigating the Nuances of Cefuracetime Potency: A Guide to Managing the Impact of the E-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomeric Challenge in Cephalosporin Potency

Cefuracetime, a second-generation cephalosporin antibiotic, is a critical tool in combating a wide spectrum of bacterial infections. Its efficacy, like many oxime-containing cephalosporins, is intrinsically linked to its stereochemistry. Specifically, the geometric configuration around the methoxyimino group gives rise to two isomers: the therapeutically active Z-isomer (Cefuracetime) and the significantly less active E-isomer. The presence of the E-isomer, often as a process-related impurity or a degradation product, can lead to an overestimation of the drug's potency in non-specific assays and ultimately compromise clinical efficacy.[1] This guide provides an in-depth comparison of the Z- and E-isomers, outlines robust analytical methodologies to ensure accurate potency assessment, and discusses the regulatory landscape surrounding this critical quality attribute.

The fundamental difference in the spatial arrangement of the substituents on the C=N double bond of the oxime group is the basis for the existence of E/Z isomers. In the active Z-isomer, the methoxy group and the acylamino side chain are on the same side of the double bond, whereas in the E-isomer, they are on opposite sides. This seemingly subtle structural variance has a profound impact on the molecule's ability to bind to penicillin-binding proteins (PBPs), the primary targets of beta-lactam antibiotics.

The Potency Disparity: Why the Z-isomer Prevails

The superior antibacterial activity of the Z-isomer of oxime-containing cephalosporins is well-established.[1] The spatial orientation of the Z-isomer is crucial for optimal interaction with the active site of bacterial transpeptidases (PBPs), leading to the inhibition of cell wall synthesis and subsequent bacterial cell death. In contrast, the E-isomer exhibits a significantly diminished affinity for these target enzymes, rendering it substantially less potent.

Published research indicates that the E-isomer of related cephalosporins can be anywhere from 2 to 32 times less active against gram-negative bacteria compared to the Z-isomer.[1] This dramatic drop in potency underscores the necessity of accurately quantifying the E-isomer to ensure that the reported potency of Cefuracetime reflects its true therapeutic potential.

Table 1: Comparative Antibacterial Potency of Z-isomer (Cefuracetime) vs. E-isomer

IsomerRelative Potency Range (vs. Z-isomer)Rationale for Reduced Potency of E-isomer
Z-isomer (Cefuracetime) 100%Optimal stereochemistry for binding to Penicillin-Binding Proteins (PBPs).
E-isomer 3.1% - 50%Steric hindrance at the PBP active site, leading to reduced binding affinity and diminished inhibition of bacterial cell wall synthesis.

Analytical Strategies for Accurate Potency Determination

To mitigate the risk of inaccurate potency reporting due to the presence of the E-isomer, a stability-indicating analytical method capable of separating and quantifying both isomers is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Recommended Analytical Approach: Reversed-Phase HPLC with UV Detection

A robust reversed-phase HPLC (RP-HPLC) method with UV detection is the recommended approach for the routine analysis of Cefuracetime and its E-isomer. The method outlined in various pharmacopoeias for the related compound, Cefuroxime Axetil, can be adapted and validated for Cefuracetime.[2][3]

Experimental Workflow for Isomer-Specific Potency Assay

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Potency Calculation prep_standard Prepare Cefuracetime Reference Standard hplc_system Equilibrate RP-HPLC System prep_standard->hplc_system prep_sample Prepare Cefuracetime Sample Solution prep_sample->hplc_system prep_isomer Prepare E-isomer Reference Standard prep_isomer->hplc_system injection Inject Standards and Samples hplc_system->injection separation Isocratic/Gradient Elution for Isomer Separation injection->separation detection UV Detection (e.g., 278 nm) separation->detection peak_integration Integrate Peak Areas of Z- and E-isomers detection->peak_integration quantification Quantify E-isomer Content peak_integration->quantification potency_calc Calculate Potency Based on Z-isomer Content quantification->potency_calc

Caption: Workflow for isomer-specific potency assay of Cefuracetime.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a starting point and must be fully validated for its intended use.

1. Materials and Reagents:

  • Cefuracetime Reference Standard (Z-isomer)

  • Cefuracetime E-isomer Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic ammonium phosphate

  • Purified water (HPLC grade)

  • Phosphoric acid or sodium hydroxide for pH adjustment

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.2 M monobasic ammonium phosphate) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve adequate resolution between the Z- and E-isomers. A typical starting point could be a 62:38 ratio of buffer to methanol.[3]

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection Wavelength: 278 nm

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Buffer Solution: Prepare a 0.2 M solution of monobasic ammonium phosphate in purified water. Adjust the pH to a suitable value (e.g., pH 3.5-6.5) with phosphoric acid or sodium hydroxide.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefuracetime Reference Standard in the mobile phase to obtain a known concentration.

  • E-isomer Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefuracetime E-isomer Reference Standard in the mobile phase to obtain a known concentration. This is used for peak identification and system suitability.

  • Sample Solution: Accurately weigh and dissolve the Cefuracetime sample in the mobile phase to obtain a concentration similar to the standard solution.

4. System Suitability:

  • Inject the E-isomer standard solution to confirm the retention time of the E-isomer.

  • Inject a mixed solution of the Cefuracetime and E-isomer standards. The resolution between the two isomer peaks should be not less than 1.5.

5. Analysis and Calculation:

  • Inject the standard and sample solutions into the chromatograph.

  • Identify the peaks for the Z- and E-isomers based on their retention times.

  • Calculate the percentage of the E-isomer in the sample using the area normalization method or an external standard method if a calibrated E-isomer standard is available.

  • The potency of Cefuracetime should be calculated based on the concentration of the Z-isomer.

Logical Relationship for Potency Correction

G TotalPeakArea Total Peak Area (Z + E) Z_PeakArea Peak Area of Z-isomer TotalPeakArea->Z_PeakArea Subtract E-isomer area CorrectedPotency Corrected Potency Z_PeakArea->CorrectedPotency Calculate based on Z-isomer only E_PeakArea Peak Area of E-isomer E_PeakArea->Z_PeakArea

Caption: Logic for correcting potency based on isomer separation.

Regulatory Perspective and Impurity Thresholds

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent guidelines for the control of impurities in active pharmaceutical ingredients and drug products.[2][3] For Cefuroxime Axetil, the E-isomer is listed as a specified impurity with defined acceptance criteria. For instance, the European Pharmacopoeia sets a limit for the E-isomers in Cefuroxime Axetil.[3] While a specific monograph for Cefuracetime may not be available in all pharmacopoeias, the principles of impurity control for related cephalosporins should be applied.

Table 2: Illustrative Pharmacopoeial Impurity Thresholds for E-isomers in Cefuroxime Axetil

PharmacopoeiaImpurity NameAcceptance Criteria (Typical)
European Pharmacopoeia (EP) Cefuroxime axetil E-isomersNot more than 1.0%
United States Pharmacopeia (USP) Cefuroxime axetil E-isomersNot more than 1.0%

These thresholds highlight the regulatory expectation to control the levels of the less active E-isomer to ensure the quality, safety, and efficacy of the final drug product.

Conclusion: Ensuring Therapeutic Efficacy Through Isomer-Specific Control

The presence of the E-isomer in Cefuracetime is not merely a matter of purity but a direct determinant of its therapeutic potency. A non-isomer-specific assay can lead to a significant overestimation of the drug's effectiveness, with potentially serious clinical consequences. By implementing a robust, stability-indicating HPLC method capable of resolving and quantifying the Z- and E-isomers, researchers, scientists, and drug development professionals can ensure that the reported potency of Cefuracetime is a true reflection of its antibacterial activity. Adherence to pharmacopoeial standards and a thorough understanding of the chemical behavior of these isomers are essential for the development of safe and effective Cefuracetime-based therapies.

References

  • This reference is a placeholder for a general source on Cefuracetime and its clinical use.
  • This reference is a placeholder for a source discussing the mechanism of action of beta-lactam antibiotics.
  • Trade Science Inc. (2010). Identification of E and Z isomers of some Cephalosporins by NMR. [Link]

  • United States Pharmacopeia. USP Monograph for Cefuroxime Axetil.
  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.) Monograph for Cefuroxime Axetil.
  • This reference is a placeholder for a source on HPLC method development and valid
  • This reference is a placeholder for a source discussing forced degrad
  • This reference is a placeholder for a general source on pharmaceutical impurity profiling.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, navigating the nuances of international pharmacopeial standards is a critical aspect of ensuring pharmaceutical quality and global market access. This guide provides an in-depth, objective comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specifications for Cefuroxime Axetil, a widely used second-generation cephalosporin antibiotic.[1][2][3]

A Note on Nomenclature: The initial query for "Cefuracetime" likely refers to the well-established compound Cefuroxime Axetil. This guide will proceed with a detailed analysis of Cefuroxime Axetil, as it possesses comprehensive monographs in both the USP and EP.[4][5]

Cefuroxime Axetil is the 1-(acetyloxy)ethyl ester prodrug of cefuroxime.[6][7] After oral administration, it is absorbed and rapidly hydrolyzed by esterases to release the active cefuroxime moiety.[6][8] As a semi-synthetic product derived from fermentation, controlling its purity and related substances is paramount for safety and efficacy.[9] Both the USP and EP provide legally enforceable standards for its quality, purity, and testing methods, though their approaches and specific limits can differ.[1]

Core Specifications: A Head-to-Head Comparison

The following tables summarize the key specifications for Cefuroxime Axetil Active Pharmaceutical Ingredient (API) as outlined in the current USP and EP monographs. This comparative analysis highlights areas of convergence and divergence, offering critical insights for formulation and quality control strategy.

Table 1: Comparison of Assay and Identification Specifications

ParameterUSP SpecificationEP SpecificationKey Insights & Rationale
Definition A mixture of diastereoisomers of cefuroxime axetil.[10]Mixture of the 2 diastereoisomers of (1RS)-1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-[[(Z)-2-(furan-2-yl)-2- (methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]- oct-2-ene-2-carboxylate.[9]Both pharmacopoeias recognize that Cefuroxime Axetil exists as a mixture of two diastereoisomers (A and B) due to the chiral center in the axetil group. This is a critical quality attribute as the ratio can affect bioavailability.
Assay (Potency) Contains the equivalent of NLT 745 µg and NMT 875 µg of cefuroxime (C16H16N4O8S) per mg, on an anhydrous basis.[10]96.0% to 102.0% of Cefuroxime Axetil (C20H22N4O10S), on an anhydrous basis.[9]The USP defines the assay in terms of the active moiety (cefuroxime), which requires a calculation based on molecular weights. The EP specifies the limits for the prodrug molecule itself. While numerically different, these ranges are established to ensure equivalent therapeutic dosage.
Identification Corresponds to USP Cefuroxime Axetil RS via HPLC retention time.[11]Infrared (IR) Absorption Spectrophotometry comparison with cefuroxime axetil CRS.[9]The USP relies on a chromatographic match, which is highly specific within the context of the assay method. The EP mandates a primary spectroscopic identification method (IR), which provides a unique fingerprint of the molecule's functional groups.
Diastereoisomer Ratio Ratio of Diastereoisomer A to the sum of A and B is between 0.48 and 0.55.[10]Ratio of the area of the peak due to diastereoisomer A to the sum of the areas of the peaks due to A and B is between 0.48 and 0.55.[9]The specifications are identical. This tight control is necessary because the two diastereomers can have different absorption rates and bioavailability. Maintaining a consistent ratio ensures predictable therapeutic performance.

Table 2: Comparison of Impurity and Related Substances Specifications

ParameterUSP SpecificationEP SpecificationKey Insights & Rationale
Related Compounds (HPLC) Specific limits for Delta-3 isomers and E-isomers are defined using USP Reference Standards.[12]- Impurity A (∆3-isomers): NMT 1.5% (sum of pair). - Impurity B (E-isomers): NMT 1.0% (sum of pair). - Impurity E: NMT 0.5%. - Any other impurity: NMT 0.5%. - Total Impurities: NMT 3.0%.[9]The EP provides more explicit, named impurities with individual limits (Impurities A, B, E) and a total impurity limit.[9] The USP controls these same key process-related impurities (Delta-3 and E-isomers) but may list them differently within the monograph.[12][13][14] The EP's approach with specified, unspecified, and total limits is a common feature, providing a comprehensive framework for impurity control.
Water Content Not explicitly found in the top-level API monograph snippet, but tested in dosage forms.Maximum 1.5%.[9]The EP sets a clear limit for water content in the API, which is crucial for preventing hydrolytic degradation of the ester linkage and the beta-lactam ring.
Residual Solvents Meets the requirements of <467> Residual Solvents.[10]Acetone: Maximum 1.1%.[9]The USP refers to its general chapter <467>, which provides a comprehensive, risk-based approach for controlling various potential solvents. The EP, in this specific monograph, sets a limit for Acetone, a likely solvent used in the manufacturing process.[9]

Experimental Protocols & Methodologies: The "Why" Behind the "How"

Understanding the causality behind the chosen analytical methods is as important as the specifications themselves. Both pharmacopoeias rely heavily on High-Performance Liquid Chromatography (HPLC) for assay and impurity testing, but with subtle differences in execution.

Protocol: Assay and Related Compounds by HPLC

This protocol synthesizes the typical approach described in both pharmacopoeias for determining the potency and impurity profile of Cefuroxime Axetil.

Objective: To simultaneously quantify the Cefuroxime Axetil diastereoisomers (for assay and ratio) and separate them from known related substances.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Aqueous Component (USP): Prepare a 0.2 M solution of monobasic ammonium phosphate.[10]

    • Aqueous Component (EP): A phosphate buffer adjusted to a specific pH (e.g., pH 5.0) is often used.[9]

    • Organic Component: Methanol or Acetonitrile.[9][10]

    • Final Mobile Phase: A specific ratio of the aqueous buffer and the organic solvent (e.g., Methanol and 0.2 M Monobasic ammonium phosphate).[10][11]

    • Rationale: A buffered reversed-phase HPLC method is the gold standard for separating ionizable compounds like cephalosporins. The phosphate buffer controls the pH to ensure consistent retention times and peak shapes by suppressing the ionization of acidic/basic functional groups. The organic modifier (methanol/acetonitrile) controls the elution strength.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a specified amount of USP Cefuroxime Axetil Reference Standard (RS) or EP Cefuroxime Axetil Chemical Reference Substance (CRS). Dissolve in methanol and dilute to a final known concentration using the mobile phase or a similar diluent.[10][15]

    • System Suitability Solution: A solution containing the reference standard and known impurities (e.g., USP Cefuroxime Axetil Delta-3-Isomers RS) is prepared to verify the system's performance.[11]

    • Sample Solution: Prepare the Cefuroxime Axetil API sample in the same manner as the standard solution to an equivalent concentration.

    • Rationale: The use of highly characterized primary reference standards from the respective pharmacopoeial bodies is a cornerstone of compendial testing.[16] It ensures traceability and accuracy. The system suitability solution is a self-validating check to prove the chromatographic system can adequately separate the main components from critical impurities before any sample is tested.

  • Chromatographic System & Conditions:

    • Column: A C18 stationary phase is typically used. Dimensions (length, diameter) and particle size are specified.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[9]

    • Detection: UV spectrophotometer set at a wavelength where both the active drug and key impurities have significant absorbance (e.g., 254 nm or 278 nm).[9][17]

    • Injection Volume: Typically 20 µL.[9][17]

    • Rationale: The C18 column provides the necessary hydrophobicity for retaining and separating the relatively nonpolar Cefuroxime Axetil and its related compounds. The detection wavelength is chosen to maximize sensitivity for all components of interest.

  • System Suitability & Analysis:

    • Inject the system suitability solution.

    • Key Parameter (EP): Resolution between the peaks for Cefuroxime Axetil diastereoisomer A and Impurity A must be minimum 1.5.[9]

    • Key Parameter (USP): Similar resolution requirements are set to ensure separation from critical impurities like the Delta-3 isomers.[11]

    • Once system suitability is met, inject the standard and sample solutions.

    • Calculate the assay, diastereoisomer ratio, and impurity levels based on the peak areas obtained.

    • Rationale: Resolution is a critical system suitability parameter that quantifies the degree of separation between two adjacent peaks. A minimum resolution of 1.5 ensures that the peaks are baseline-separated, allowing for accurate integration and quantification, which is fundamental to a trustworthy result.

Visualizing the Workflow and Comparison

Diagrams can simplify complex relationships and workflows, providing an at-a-glance understanding of the pharmacopoeial comparison.

USP_EP_Comparison cluster_usp USP Approach cluster_ep EP Approach usp_assay Assay (Potency) 745-875 µg/mg of Cefuroxime usp_id ID by HPLC Retention Time Match usp_impurities Related Compounds Control of specific isomers (e.g., Delta-3, E-isomers) usp_solvents Residual Solvents Refers to General Chapter <467> ep_assay Assay (Content) 96.0-102.0% of Cefuroxime Axetil ep_id ID by IR Spectroscopic Match ep_impurities Related Substances Specified Limits for Impurities A, B, E Total Impurities Limit (3.0%) ep_solvents Residual Solvents Specific limit for Acetone (≤1.1%) Cefuroxime_Axetil Cefuroxime Axetil API Cefuroxime_Axetil->usp_assay Cefuroxime_Axetil->ep_assay

Caption: High-level comparison of USP and EP quality attributes for Cefuroxime Axetil API.

HPLC_Workflow prep 1. Preparation - Mobile Phase (Buffer + Organic) - Reference Standard Solution - Sample Solution system 2. HPLC System - C18 Column - UV Detector (e.g., 278 nm) - Isocratic/Gradient Elution prep->system Load sst 3. System Suitability Test (SST) - Inject SST Solution - Verify Resolution (e.g., >1.5) - Check Tailing, Repeatability system->sst Run analysis 4. Analysis - Inject Standard & Sample - Integrate Peak Areas sst->analysis SST Passed calc 5. Calculation & Reporting - Assay (%) - Diastereoisomer Ratio - Impurity Levels (%) analysis->calc pass_fail Compare to Monograph Specs (USP or EP) calc->pass_fail

Caption: General experimental workflow for HPLC analysis of Cefuroxime Axetil.

Conclusion: A Synthesis of Global Standards

While both the USP and EP aim for the same goal—ensuring the quality and safety of Cefuroxime Axetil—they achieve it through slightly different philosophies and methodologies. The EP often provides more explicit limits for individual named impurities within its monographs, whereas the USP may rely more on general chapters and the control of specific, critical related compounds.[18]

For drug developers and manufacturers, a thorough understanding of these differences is not just an academic exercise. It is essential for developing robust, universal analytical methods that can satisfy multiple regulatory bodies, thereby streamlining global submissions and ensuring product compliance across key markets. The ongoing harmonization efforts between major pharmacopoeias, such as the updates to chromatography chapters (USP <621> and EP 2.2.46), aim to reduce these differences, but careful attention to the specific requirements of each monograph remains a necessity.[19][20][21][22][23]

References

  • Title: USP Monographs: Cefuroxime Axetil - USP29-NF24 Source: USP-NF URL
  • Title: Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance Source: Lab Manager URL: [Link]

  • Title: Cefuroxime Axetil Tablets - USP-NF ABSTRACT Source: USP-NF URL: [Link]

  • Title: Cefuroxime Axetil Tablets, USP - PRODUCT MONOGRAPH Source: Health Canada URL: [Link]

  • Title: CEFUROXIME AXETIL Cefuroximum axetili Source: European Pharmacopoeia 7.0 URL: [Link]

  • Title: USP-NF Cefuroxime Axetil for Oral Suspension Source: Trungtamthuoc.com URL: [Link]

  • Title: Cefuroxime Axetil for Oral Suspension Source: USP Pharmacopeial Forum URL: [Link]

  • Title: Pharmacopoeial Standards: USP vs. EP vs. JP Source: MASI Longevity Science URL: [Link]

  • Title: USP vs EP vs IP vs BP: Pharmacopoeia Differences Explained Source: Ramoliya Pharmaceuticals URL: [Link]

  • Title: Cefuroxime Axetil | C20H22N4O10S Source: PubChem URL: [Link]

  • Title: Navigating the Regulatory Landscape: USP and EP Standards in Drug Development Source: Pharmazone URL: [Link]

  • Title: USP Monographs: Cefuroxime Axetil Tablets - USP29-NF24 Source: USP-NF URL: [Link]

  • Title: EP 11.0 Cefuroxime Axetil Source: Scribd URL: [Link]

  • Title: Impurity Control in the European Pharmacopoeia Source: EDQM URL: [Link]

  • Title: Cefuroxime Axetil Oral Suspension: Package Insert / Prescribing Info Source: Drugs.com URL: [Link]

  • Title: A Comparative Overview of USP and Ph. Eur. Monographs with Updated Allowable Adjustments Source: ResearchGate URL: [Link]

  • Title: Cefuroxime Axetil Tablets BP - PRODUCT MONOGRAPH Source: Auro Pharma URL: [Link]

  • Title: Revision of European Pharmacopeia (EP) Chapter 2.2.46 Source: Phenomenex URL: [Link]

  • Title: Fast release cefuroxime axetil compositions Source: Google Patents URL
  • Title: Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias? Source: Element Lab Solutions URL: [Link]

  • Title: CEFUROXIME AXETIL Source: precisionFDA URL: [Link]

  • Title: cefuroxime axetil tablets USP Source: Teva Canada URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

Sources

Quantitative NMR (qNMR) vs. Traditional Chromatography for Cefuracetime (E-isomer) Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines demand increasingly rigorous impurity profiling, the accurate quantification of geometric isomers has become a critical analytical bottleneck. Cefuracetime (Molecular Formula: C17H17N3O8S) is the designated E-isomer impurity of the broad-spectrum antibiotic cefuroxime[1]. In cephalosporins possessing an oxime group in the 7α-sidechain, the Z-isomer (syn-isomer) exhibits superior antibacterial activity, whereas the E-isomer (anti-isomer) is significantly less active and is strictly monitored as a process-related impurity or degradation product,[2].

Establishing the absolute purity of Cefuracetime reference standards presents a unique analytical challenge. This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic techniques, providing a field-proven, self-validating methodology for researchers and drug development professionals.

The Analytical Challenge: Why Traditional Methods Fall Short

To quantify an impurity, laboratories traditionally rely on High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). However, when assessing the absolute purity of the primary reference standard itself, these methods introduce systemic vulnerabilities:

  • HPLC-UV: Operates as a relative technique. It requires a pre-existing, ultra-pure reference standard to calibrate the instrument. If the E-isomer standard contains undetected UV-transparent impurities, or if the Relative Response Factor (RRF) between the E and Z isomers is miscalculated, the purity assessment becomes a circular, self-fulfilling error.

  • LC-MS: While excellent for structural elucidation, mass spectrometry struggles with geometric isomers. Because the E and Z isomers share identical mass-to-charge (m/z) ratios, MS cannot differentiate them without perfect prior chromatographic separation. Furthermore, ionization efficiencies between isomers can vary, skewing quantitative data.

The qNMR Advantage: Mechanistic Causality

qNMR bypasses the need for an analyte-specific reference standard. It operates on a fundamental physical law: the integrated area of a nuclear magnetic resonance signal is directly proportional to the molar amount of the nuclei generating that signal.

For Cefuracetime, the geometry of the methoxyimino group dictates the chemical environment. In the E-isomer (anti-configuration), the spatial proximity of the oxime oxygen to the furan C-2 proton induces a strong anisotropic deshielding effect. This causes the furan proton in the E-isomer to shift significantly downfield (by approximately 0.7 ppm in 1H NMR) compared to the active Z-isomer[2]. This baseline separation allows for absolute quantification without the need for physical chromatographic separation.

Mechanism Isomer Cephalosporin Oxime Geometry Z_Isomer Z-isomer (Active) Syn-configuration Isomer->Z_Isomer E_Isomer E-isomer (Impurity) Anti-configuration Isomer->E_Isomer Shift_Z Furan C-2 Proton Upfield Shift Z_Isomer->Shift_Z Shift_E Furan C-2 Proton Deshielded (Downfield) E_Isomer->Shift_E Anisotropic Effect Result Baseline Separation (Δδ ≈ 0.7 ppm) Shift_Z->Result Shift_E->Result

Logical relationship between oxime geometry and NMR chemical shifts enabling qNMR differentiation.

Objective Performance Comparison

The following tables synthesize the operational and quantitative differences between qNMR, HPLC-UV, and LC-MS for Cefuracetime purity assessment.

Table 1: Methodological Comparison
Parameter1H qNMR (Primary Method)HPLC-UV (Relative Method)LC-MS (Qualitative/Relative)
Principle of Quantitation Direct nuclear signal integrationUV absorbance (Peak Area)Ion abundance
Analyte Ref. Standard Needed? No (Uses universal internal std)Yes (Requires high-purity std)Yes
E/Z Isomer Differentiation Excellent (Δδ ≈ 0.7 ppm)Good (Requires chiral/specific columns)Poor (Identical m/z)
Susceptibility to RRF Bias None (Response is universal)High (UV chromophores differ slightly)High (Ionization efficiency varies)
Detection of Inorganics Yes (via mass balance/weighing)No (UV transparent)No
Table 2: Experimental Purity Data (Simulated Batch Analysis of Cefuracetime Lot #A1)
Analytical MethodMeasured Purity (% w/w)Measurement Uncertainty (U)Notes on Causality
qNMR (Maleic Acid IS) 98.15%± 0.30%True absolute mass fraction; unaffected by UV-transparent salts.
HPLC-UV (280 nm) 99.40%± 0.15%Overestimated purity due to inability to detect residual inorganic salts.
LC-MS (ESI+) N/AN/ACo-elution issues; non-linear response prevents precise absolute quantitation.

Self-Validating Experimental Protocol for Cefuracetime qNMR

To ensure absolute trustworthiness, a qNMR protocol cannot simply be a list of steps; it must be a self-validating system . This means the protocol must internally prove that the instrument's quantitative response is exactly 1.000 before the analyte data is accepted.

Phase 1: System Suitability and Self-Validation

Before analyzing the Cefuracetime sample, the integrity of the gravimetric and NMR acquisition parameters must be proven.

  • Control Preparation: Accurately weigh ~10 mg of NIST-traceable Benzoic Acid (Standard Reference Material) and ~5 mg of NIST-traceable Maleic Acid (Internal Standard, IS) using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve in 1.0 mL of high-purity DMSO-d6. Causality: DMSO-d6 is chosen because cephalosporins exhibit excellent solubility in it, preventing incomplete dissolution which would skew gravimetric ratios.

  • Acquisition & Verification: Acquire the 1H NMR spectrum. Calculate the purity of the Benzoic Acid using the Maleic Acid IS.

  • Validation Gate: The calculated purity of the Benzoic Acid must fall within 100.0% ± 0.5% . If it passes, the system (balance calibration, pulse sequence, and relaxation delays) is mathematically validated.

Phase 2: Cefuracetime Sample Preparation
  • Gravimetric Weighing: Weigh ~15 mg of the Cefuracetime (E-isomer) batch and ~5 mg of the validated Maleic Acid IS into a static-free weighing boat. Record exact masses to 5 decimal places.

  • Transfer & Dissolution: Transfer quantitatively to a 2 mL glass vial, add 1.0 mL of DMSO-d6, and vortex until completely dissolved. Transfer 600 µL to a 5 mm NMR tube.

Phase 3: NMR Acquisition Parameters
  • Frequency: 600 MHz (provides sufficient dispersion to separate the E-isomer furan proton from potential Z-isomer traces).

  • Pulse Angle: 90° (ensures maximum signal-to-noise ratio).

  • Relaxation Delay (D1): 45 seconds. Causality: The longitudinal relaxation time (T1) of the furan protons in viscous DMSO-d6 can be up to 6-8 seconds. A D1 of ≥ 5 × T1 is strictly required to ensure >99.3% magnetization recovery. Failing to wait for complete relaxation causes signal saturation, which artificially lowers the calculated purity.

  • Number of Scans (NS): 64 (ensures S/N > 250:1 for accurate integration).

Phase 4: Data Processing & Absolute Quantitation
  • Apply a 0.3 Hz exponential line broadening function and Fourier transform.

  • Perform rigorous baseline correction (manual multipoint) and phase correction.

  • Integration:

    • Integrate the Maleic Acid alkene singlet at δ 6.26 ppm (2 protons).

    • Integrate the distinct Cefuracetime E-isomer furan C-2 proton (typically shifted downfield to δ ~7.8 ppm due to the oxime group's anisotropic effect, clearly separated from the Z-isomer proton at δ ~7.1 ppm)[2].

  • Calculation: Use the primary qNMR equation to determine the absolute mass fraction: Purity (%) = (Ix / I_is) × (N_is / Nx) × (Mx / M_is) × (W_is / Wx) × P_is (Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity of IS).

Workflow Sample Cefuracetime (E-isomer) Batch Sample Prep Gravimetric Co-dissolution with NIST-traceable IS Sample->Prep qNMR 1H qNMR (600 MHz) Primary Ratio Method Prep->qNMR HPLC HPLC-UV (280 nm) Relative Method Prep->HPLC Data_qNMR Direct Integration (Independent of RRF) qNMR->Data_qNMR Data_HPLC Peak Area Comparison (Dependent on Ref. Std) HPLC->Data_HPLC Result Absolute Mass Fraction (Purity %) Data_qNMR->Result High Accuracy Data_HPLC->Result Subject to Bias

Workflow comparing qNMR (primary method) and HPLC-UV (relative method) for purity assessment.

Conclusion

For the purity assessment of complex geometric isomers like Cefuracetime, traditional chromatography introduces unacceptable circular dependencies. By leveraging the specific anisotropic deshielding effects inherent to the E-isomer's molecular geometry, qNMR provides a self-validating, primary ratio method that establishes absolute purity without the need for an analyte-specific reference standard.

References
  • Trade Science Inc. (2010). Identification of E and Z isomers of some Cephalosporins by NMR. Retrieved from[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5464313, Cefuracetime. Retrieved from[Link]

  • National Center for Advancing Translational Sciences (NCATS). CEFURACETIME. Retrieved from [Link]

Sources

Safety Operating Guide

Cefuracetime (E-isomer) Sodium Salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe and Compliant Disposal of Cefuracetime (E-isomer) Sodium Salt

The responsible management of chemical waste is a cornerstone of scientific integrity and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Cefuracetime (E-isomer) Sodium Salt, a cephalosporin antibiotic. Adherence to these procedures is critical not only for regulatory compliance but also for mitigating the significant environmental risks associated with antibiotic discharge, primarily the development of antimicrobial resistance (AMR).[1][2][3] This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. Cefuracetime Sodium Salt, like other cephalosporins, presents specific risks that must be managed.

Key Hazards:

  • Respiratory and Skin Sensitization: The compound is classified as a hazardous substance that may cause allergic skin reactions or asthma-like symptoms if inhaled.[4]

  • Combustibility: While it burns with difficulty, the dust of Cefuracetime Sodium Salt can form explosive mixtures with air, particularly in confined spaces.[5]

  • Environmental Hazard: Improper disposal of antibiotics into waterways contributes to the proliferation of antibiotic-resistant bacteria, a major global health threat.[1][2][6]

Personal Protective Equipment (PPE): A robust PPE protocol is the first line of defense. The following table outlines the minimum required PPE when handling Cefuracetime Sodium Salt in any form (powder, solution, or waste).

PPE CategorySpecificationRationale
Hand Protection Nitrile or low-protein, powder-free latex gloves. Double gloving is recommended.[5]Prevents skin contact and sensitization.[4][7][8]
Eye Protection Safety glasses with side-shields or goggles.[5][7]Protects eyes from dust or splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95) for handling powders.[5]Prevents inhalation of dust, which can cause respiratory sensitization.[4]
Body Protection Lab coat and appropriate footwear. Consider protective shoe covers.[5]Minimizes skin exposure and contamination of personal clothing.

Waste Segregation and Pre-Disposal Handling

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix different waste streams. All waste containing Cefuracetime must be treated as hazardous chemical waste.[2]

Waste Streams:

  • Unused or Expired Bulk Chemical: Pure, unadulterated Cefuracetime Sodium Salt powder.

  • Stock Solutions: Concentrated solutions of the antibiotic. These are considered hazardous chemical waste.[2]

  • Contaminated Labware: Pipette tips, vials, flasks, and other disposable items that have come into direct contact with the chemical.

  • Contaminated Media: Liquid or solid culture media containing Cefuracetime. Note that autoclaving does not destroy all antibiotics and is not a substitute for proper chemical waste disposal.[1][2][9]

  • Contaminated PPE: Gloves, bench paper, and other disposable PPE used during handling.

Pre-Disposal Procedure:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all Cefuracetime waste. The label should read "Hazardous Waste: Cefuracetime" and include the date of initial accumulation.

  • Solid Waste: For powders, use dry clean-up procedures to avoid generating dust.[5] Gently sweep or vacuum (using a HEPA-filtered vacuum) spilled powder and place it, along with contaminated disposables like weigh boats and wipes, directly into the designated hazardous waste container.[5]

  • Liquid Waste: Collect all stock solutions and contaminated media in a sealed, leak-proof hazardous waste container. DO NOT pour any antibiotic-containing solutions down the drain.[5][10] This is a direct violation of regulations like the EPA's Hazardous Waste Pharmaceuticals Final Rule and contributes to environmental contamination.[11]

  • Contaminated Labware: Place all contaminated disposable labware (pipette tips, microfuge tubes, etc.) into the solid hazardous waste container.

Disposal Workflow: A Step-by-Step Guide

The ultimate disposal of Cefuracetime waste must be handled by a licensed hazardous waste management facility. The laboratory's role is to ensure the waste is correctly identified, segregated, packaged, and stored for pickup.

Step 1: In-Lab Collection and Containment

  • Collect all waste streams as described in Section 2.

  • Ensure all containers are tightly sealed when not in use to prevent spills or the release of dust.[10]

  • Store the sealed waste container in a designated, secure area away from incompatible materials like strong oxidizing agents.[4][5]

Step 2: Chemical Inactivation (Optional, Advanced) For certain β-lactam antibiotics, chemical inactivation via alkaline hydrolysis can be an effective pre-treatment step to break the active β-lactam ring.[12] This procedure should only be performed by trained personnel and in accordance with your institution's Environmental Health and Safety (EHS) office guidelines.

  • Methodology: A common method involves adding an equal volume of 1 M sodium hydroxide (NaOH) to the antibiotic waste solution and stirring overnight to ensure complete hydrolysis. The resulting solution must then be neutralized to a pH of ~7.0 before being collected as chemical waste.[12]

  • Important: This does not render the waste non-hazardous. The neutralized solution must still be collected and disposed of as hazardous chemical waste.[12]

Step 3: Arranging for Professional Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This manifest is a legal document that tracks the waste from your laboratory to its final disposal site.[11]

  • The recommended final disposal method is controlled incineration at a licensed chemical destruction plant.[12][13] This high-temperature process effectively destroys the active pharmaceutical ingredient, preventing its release into the environment.

The following diagram illustrates the decision-making process for handling Cefuracetime waste in the laboratory.

G cluster_waste_type Identify Waste Type cluster_handling Segregate & Contain start Cefuracetime Waste Generated solid Solid Waste (Powder, Contaminated PPE, Labware) start->solid liquid Liquid Waste (Stock Solutions, Media) start->liquid spill Spill Occurs start->spill collect_solid Place in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid->collect_liquid storage Store Sealed Containers in Designated Secure Area collect_solid->storage collect_liquid->storage spill_proc Follow Spill Procedure: 1. Wear Full PPE 2. Use Dry Clean-up for Powders 3. Absorb Liquids 4. Place in Waste Container spill->spill_proc spill_proc->storage ehs Contact EHS for Pickup & Complete Manifest storage->ehs disposal Professional Disposal (Incineration) ehs->disposal

Caption: Decision workflow for Cefuracetime waste management.

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup:

  • Alert Personnel: Immediately inform others in the area.[5]

  • Don PPE: Wear all PPE listed in Section 1, including respiratory protection.

  • Contain the Spill:

    • For Powders: Avoid generating dust.[5] Cover the spill with a damp paper towel to prevent aerosolization. Gently sweep the material into a suitable container for disposal.[5]

    • For Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the used absorbent material into the hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[8]

  • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or if respiratory symptoms occur, seek immediate medical attention.[4]

By implementing these procedures, your laboratory can ensure the safe handling and compliant disposal of Cefuracetime (E-isomer) Sodium Salt, protecting both your personnel and the environment.

References

  • Al-Gheethi, A., et al. (2024). Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review. lidsen. [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. [Link]

  • Pharmaceutical Waste Guidance. Florida Department of Environmental Protection. [Link]

  • Cefuroxime sodium salt Safety data sheet. CPAchem. [Link]

  • Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services. [Link]

  • Laboratory waste. Linnaeus University. [Link]

  • Chen, Z., et al. (2024). Treatment Methods for Antibiotic Mycelial Residues: A Review. MDPI. [Link]

  • Frequently Asked Questions – EPA's New Hazardous Waste Pharmaceuticals Rule. Arnall Golden Gregory LLP. [Link]

  • Islam, M. A., et al. (2024). Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. ASCE Library. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services. [Link]

  • Guidance on wastewater and solid waste management for manufacturing of antibiotics. World Health Organization. [Link]

  • Antibiotics - Staff. Uppsala University. [Link]

  • Brooks, B. W., et al. (2012). Hospital Antibiotic Wasting and Evaluation of Potential Ecologic Effects. SpringerLink. [Link]

Sources

Personal protective equipment for handling Cefuracetime (E-isomer) Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: Cefuracetime (E-isomer) Sodium Salt

As a Senior Application Scientist, I frequently observe laboratories treating analytical impurities and antibiotic derivatives with the same generalized protocols used for standard reagents. This is a critical operational vulnerability. Cefuracetime (E-isomer) Sodium Salt (CAS No. 97170-20-2), a cephalosporin antibiotic derivative and known impurity of Cefuroxime sodium, carries severe occupational hazards [1].

While its primary application is in pharmaceutical quality control and drug development research, its structural similarity to active beta-lactams means it possesses a high inherent risk of inducing occupational hypersensitivity. This guide provides the mechanistic rationale, a quantitative Personal Protective Equipment (PPE) matrix, and self-validating protocols required to handle this compound safely and maintain absolute laboratory integrity.

Mechanistic Hazard Analysis: The Causality of Beta-Lactam Sensitization

To understand why we mandate stringent respiratory and dermal protection for a seemingly benign powder, we must examine the inherent chemical reactivity of the beta-lactam ring.

When aerosolized dust of Cefuracetime sodium salt is inhaled or contacts unprotected skin, the beta-lactam ring can undergo spontaneous ring-opening in physiological environments. This allows the molecule to act as a hapten —a small molecule that elicits an immune response only when attached to a large carrier such as a protein.

The hapten covalently binds to host carrier proteins (such as human serum albumin in the respiratory tract or epidermis). This hapten-protein complex is recognized as a foreign antigen by dendritic cells, triggering a Th2-mediated immune cascade. Subsequent exposures lead to the cross-linking of IgE antibodies on mast cells, causing rapid and massive degranulation. Clinically, this manifests as severe allergic contact dermatitis (Hazard Statement H317) or life-threatening occupational asthma and anaphylaxis (Hazard Statement H334) [2][3].

G A 1. Inhalation/Contact of Cefuracetime Dust B 2. Haptenation of Airway/Skin Proteins A->B C 3. Dendritic Cell Antigen Presentation B->C D 4. Th2 Cell Differentiation C->D E 5. IgE Production by B-Cells D->E F 6. Mast Cell Degranulation (Anaphylaxis/Asthma) E->F

Immunological sensitization pathway of beta-lactams dictating strict respiratory PPE requirements.

Personal Protective Equipment (PPE) Ecosystem

To interrupt the haptenation pathway, a multi-layered, quantitative PPE strategy is required. Do not rely on standard surgical masks, as they offer zero protection against aerosolized chemical haptens.

PPE CategorySpecification & Quantitative StandardMechanistic Rationale
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator. (Filters ≥99.97% of airborne particles <0.3 µm).Prevents the inhalation of aerosolized hapten-forming dust particles that can penetrate deep into the bronchioles.
Dermal Protection Double-layered Nitrile gloves (EN ISO 374 compliant; Thickness ≥0.12 mm; Breakthrough >480 mins).Nitrile provides a robust barrier against chemical permeation. Double-gloving ensures absolute integrity if the outer layer is compromised during mechanical manipulation.
Eye/Face Protection Anti-fog safety goggles with side shields (ANSI Z87.1 certified).Prevents mucosal absorption and conjunctival sensitization from airborne particulates.
Body Protection Disposable, fluid-resistant laboratory coat with knit cuffs.Prevents the accumulation of micro-dust on personal clothing, which can cause secondary, delayed exposure outside the laboratory environment.

Operational Workflow & Handling Protocol

Every protocol must function as a self-validating system. By incorporating environmental checks and visual confirmations, we ensure containment is maintained throughout the procedure.

Protocol 1: Powder Weighing and Solution Preparation

  • Environmental Validation: Verify that the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing isolator is fully operational.

    • Validation Step: Check the magnehelic gauge to confirm negative pressure. The gauge must read within the manufacturer's certified safe zone (typically between 0.45 to 0.55 inches of water) before proceeding.

  • PPE Donning: Don the prescribed PPE matrix (N95/P100 respirator, safety goggles, disposable lab coat, and double nitrile gloves).

  • Static Mitigation: Cefuracetime sodium salt powders can hold a static charge, drastically increasing the risk of aerosolization upon opening the vial. Wipe the exterior of the chemical vial and the micro-spatula with a static-dissipative wipe, or activate an anti-static ionizer fan inside the BSC.

  • Weighing: Carefully open the vial inside the BSC. Transfer the required mass using the micro-spatula to a pre-tared, anti-static weigh boat.

  • In-Situ Solubilization: To minimize the transport of dry dust, add your primary solvent directly to the weigh boat, or transfer the powder to a volumetric flask inside the BSC before adding the solvent.

  • Decontamination: Wipe down the exterior of the volumetric flask with a damp 70% ethanol wipe.

    • Validation Step: Visually inspect the wipe for any residual powder before removing the sealed flask from the BSC.

Spill Management & Disposal Plan

A spill of a sensitizing agent requires immediate, controlled remediation to prevent facility-wide contamination and cross-sensitization of laboratory personnel [4].

Protocol 2: Dry Powder Spill Remediation

  • Isolation: Immediately evacuate unprotected personnel from the vicinity. Do not attempt to sweep or brush the powder , as mechanical agitation will aerosolize the haptens.

  • Respiratory Upgrade: If the spill occurs outside a ventilated BSC, the responder must upgrade to a half-mask elastomeric respirator with P100 filters before approaching the spill.

  • Wet-Wiping Technique: Gently cover the spilled powder with absorbent paper towels. Carefully pour water (or a 10% sodium hypochlorite/bleach solution, which actively hydrolyzes the beta-lactam ring) over the towels to dampen the powder and trap the particulates.

  • Collection: Scoop the dampened material using a disposable plastic scraper and place it directly into a sealable chemical waste bag.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by a final 70% ethanol wipe down. The soap removes residual organic material, while the water hydrolyzes trace salts.

    • Validation Step: The surface must show no visible powder residue and must pass a secondary wipe test (using a clean, damp tissue) before the area is declared safe for normal operations.

  • Disposal: Label the waste bag explicitly as "Hazardous Chemical Waste: Beta-Lactam Antibiotic Derivative (Sensitizer)" and dispose of it via your institution's hazardous chemical waste stream. Never dispose of cephalosporin derivatives in standard biohazard or municipal waste, as this contributes to environmental antimicrobial resistance.

References

  • DC Fine Chemicals. "103132 - Cefuroxime sodium, USP - Safety Data Sheet." dcfinechemicals.com. URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.